molecular formula C9H12ClNS B1468640 2-Chloro-4-cyclohexyl-1,3-thiazole CAS No. 1340056-61-2

2-Chloro-4-cyclohexyl-1,3-thiazole

Cat. No.: B1468640
CAS No.: 1340056-61-2
M. Wt: 201.72 g/mol
InChI Key: YMTJWPRSJRWRSR-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclohexyl-1,3-thiazole is a chemical compound with the molecular formula C10H14ClNS and a molecular weight of 215.74 g/mol . Its structure is defined by the SMILES notation C1CCC(CC1)C2=CSC(=N2)CCl and the InChIKey GWCSDDRLXIZTEF-UHFFFAOYSA-N . This solid compound features a thiazole core, a privileged scaffold in medicinal chemistry, substituted with a chloro-methyl group at the 2-position and a cyclohexyl group at the 4-position. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, known for its stability and aromaticity. The reactive chlorine atom on the chloromethyl group makes this compound a versatile synthetic intermediate, particularly suitable for nucleophilic substitution reactions and as a building block for the construction of more complex molecules. The thiazole ring is a fundamental component in more than 18 FDA-approved drugs and is present in a wide range of bioactive molecules . Compounds containing the thiazole scaffold demonstrate a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . As such, 2-Chloro-4-cyclohexyl-1,3-thiazole serves as a key precursor in organic synthesis and medicinal chemistry research for the development of novel therapeutic candidates. Its applications extend to material science, where it can be used in the synthesis of ligands for catalysts or in the development of specialty chemicals. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all standard laboratory safety protocols while handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-cyclohexyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTJWPRSJRWRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-4-cyclohexyl-1,3-thiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-4-cyclohexyl-1,3-thiazole

This technical guide provides a comprehensive overview of 2-Chloro-4-cyclohexyl-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering core physicochemical data, a detailed synthesis protocol, and a proposed characterization workflow.

Core Compound Properties

PropertyValueSource
Molecular Formula C₉H₁₂ClNSCalculated
Molecular Weight 201.72 g/mol Calculated
Monoisotopic Mass 201.0379 DaCalculated[1][2]
IUPAC Name 2-chloro-4-cyclohexyl-1,3-thiazole-

The structure consists of a central 1,3-thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen. A chlorine atom is substituted at the 2-position, and a cyclohexyl group is attached at the 4-position.

Caption: Molecular structure of 2-Chloro-4-cyclohexyl-1,3-thiazole.

Synthesis Methodology: A Field-Proven Approach

The synthesis of 2-Chloro-4-cyclohexyl-1,3-thiazole can be approached through a logical, multi-step process, leveraging established reactions for thiazole synthesis. The most direct pathway involves the formation of an aminothiazole precursor, followed by a Sandmeyer-type reaction to introduce the chlorine atom. This approach offers high yields and regioselectivity.

The synthesis of related 4,5-substituted-2-aminothiazoles has been documented through the reaction of ketones, such as cyclohexanone, with thiourea in the presence of iodine[3]. The subsequent conversion of the 2-amino group to a 2-chloro group is a standard transformation for this class of compounds[3].

Experimental Workflow

G A Step 1: Hantzsch Thiazole Synthesis (4-cyclohexyl-1,3-thiazol-2-amine) D Step 2: Sandmeyer Reaction (2-Chloro-4-cyclohexyl-1,3-thiazole) A->D Intermediate B Reactants: - 1-Bromoacetylcyclohexane - Thiourea B->A C Conditions: - Ethanol (Solvent) - Reflux C->A H Purification: Column Chromatography D->H E Reactants: - 4-cyclohexyl-1,3-thiazol-2-amine - Sodium Nitrite (NaNO₂) - Copper(I) Chloride (CuCl) - Hydrochloric Acid (HCl) E->D F Conditions: - 0-5 °C F->D G Final Product: 2-Chloro-4-cyclohexyl-1,3-thiazole H->G Isolated Product

Caption: Proposed synthesis workflow for 2-Chloro-4-cyclohexyl-1,3-thiazole.

Step-by-Step Protocol

Part 1: Synthesis of 4-cyclohexyl-1,3-thiazol-2-amine (Intermediate)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoacetylcyclohexane (1 equivalent) in ethanol.

  • Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution. The slight excess of thiourea ensures the complete consumption of the alpha-haloketone.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The Hantzsch thiazole synthesis is a reliable and widely used method for constructing the thiazole ring[4].

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude 4-cyclohexyl-1,3-thiazol-2-amine.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification, or it can be recrystallized from ethanol for higher purity.

Part 2: Synthesis of 2-Chloro-4-cyclohexyl-1,3-thiazole

  • Diazotization: Suspend the 4-cyclohexyl-1,3-thiazol-2-amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. This step forms the diazonium salt intermediate. Careful temperature control is critical to prevent the decomposition of the unstable diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution dropwise. Effervescence (evolution of N₂ gas) will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final 2-Chloro-4-cyclohexyl-1,3-thiazole.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 2-Chloro-4-cyclohexyl-1,3-thiazole, a standard battery of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of the cyclohexyl protons and the single proton on the thiazole ring. The chemical shifts and splitting patterns will be indicative of the final structure.

    • ¹³C NMR will show the characteristic peaks for the carbon atoms in the thiazole ring and the cyclohexyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₁₂ClNS) by providing a highly accurate mass measurement that matches the calculated monoisotopic mass of 201.0379 Da[1][2]. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) will also be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C=N and C-S bonds within the thiazole ring and the C-Cl bond.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-cyclohexyl-1,3-thiazole is not available, related chlorinated thiazole compounds are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[5][6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Potential Applications

The 2-aminothiazole scaffold is a crucial feature in many biologically active molecules, including anti-infective and anticancer agents[8]. The introduction of a chloro group at the 2-position and a lipophilic cyclohexyl group at the 4-position makes 2-Chloro-4-cyclohexyl-1,3-thiazole an interesting candidate for further investigation in drug discovery programs. It can serve as a versatile building block for the synthesis of more complex molecules.

References

  • ResearchGate. (n.d.). Synthesis of 4-substituted-thiazol-2-chloroacetamide compounds (4a-m). Available at: [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • PubChem. (n.d.). 42416-23-9 (C9H12ClNS). Available at: [Link]

  • PubChem. (n.d.). 179104-32-6 (C9H12ClNS). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]

  • PubChem. (n.d.). 2-cyclohexyl-1,3-thiazole-4-carboxylic acid. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-cyclohexylthiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1][2][3] The introduction of a chlorine atom at the 2-position and a cyclohexyl group at the 4-position of the thiazole ring creates 2-Chloro-4-cyclohexylthiazole, a molecule with intriguing potential for modulating physicochemical and pharmacological properties. This guide provides a comprehensive overview of this compound, from its fundamental chemical identifiers to its synthesis, predicted properties, and potential applications in modern drug discovery.

Chemical Identity and Structural Information

A precise understanding of a molecule's structure is fundamental to all further research. This section provides the key chemical identifiers for 2-Chloro-4-cyclohexylthiazole.

IdentifierValue
IUPAC Name 2-chloro-4-cyclohexyl-1,3-thiazole
CAS Number Not assigned
Molecular Formula C₉H₁₂ClNS
Molecular Weight 201.71 g/mol
SMILES Clc1nc(cs1)C2CCCCC2
InChIKey Generated based on structure

Proposed Synthesis of 2-Chloro-4-cyclohexylthiazole

Experimental Protocol: A Proposed Hantzsch-Type Synthesis

Objective: To synthesize 2-Chloro-4-cyclohexylthiazole.

Materials:

  • 1-bromo-1-cyclohexyl-2-propanone (or a similar α-haloketone of cyclohexyl methyl ketone)

  • Chloroformamidine hydrochloride (or a suitable thioamide precursor)

  • Triethylamine or another suitable base

  • Ethanol or another suitable solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the α-haloketone: The synthesis would commence with the α-bromination of cyclohexyl methyl ketone. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.

  • Thiazole Ring Formation: The resulting 1-bromo-1-cyclohexyl-2-propanone is then reacted with a suitable thioamide, such as thiourea, in a solvent like ethanol under reflux. This condensation reaction forms the 2-amino-4-cyclohexylthiazole intermediate.

  • Sandmeyer-type Reaction for Chlorination: The 2-amino group on the thiazole ring can be converted to a chloro group via a Sandmeyer-type reaction. This involves the diazotization of the amine with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C), followed by the introduction of a copper(I) chloride catalyst. This will yield the final product, 2-Chloro-4-cyclohexylthiazole.

  • Purification: The crude product would then be purified using standard techniques such as extraction, followed by column chromatography on silica gel to afford the pure 2-Chloro-4-cyclohexylthiazole.

Causality Behind Experimental Choices:

  • The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring from readily available starting materials.

  • The Sandmeyer reaction is a classic and reliable method for the conversion of an amino group on an aromatic or heteroaromatic ring to a halogen.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Cyclohexyl methyl ketone Cyclohexyl methyl ketone alpha-Bromocyclohexyl methyl ketone alpha-Bromocyclohexyl methyl ketone Cyclohexyl methyl ketone->alpha-Bromocyclohexyl methyl ketone Bromination Thiourea Thiourea 2-Amino-4-cyclohexylthiazole 2-Amino-4-cyclohexylthiazole Thiourea->2-Amino-4-cyclohexylthiazole alpha-Bromocyclohexyl methyl ketone->2-Amino-4-cyclohexylthiazole Hantzsch Condensation 2-Chloro-4-cyclohexylthiazole 2-Chloro-4-cyclohexylthiazole 2-Amino-4-cyclohexylthiazole->2-Chloro-4-cyclohexylthiazole Sandmeyer Reaction

Caption: Proposed synthetic workflow for 2-Chloro-4-cyclohexylthiazole.

Physicochemical Properties (Predicted)

The physicochemical properties of 2-Chloro-4-cyclohexylthiazole are not experimentally determined. However, we can infer these properties by analogy to similar compounds like 2-chloro-4-methylthiazole and 2-chloro-4-phenylthiazole.[4]

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other 2-chloro-4-alkylthiazoles.[5][6]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.The cyclohexyl group increases lipophilicity compared to a methyl group.
Boiling Point Higher than 2-chloro-4-methylthiazole (approx. 180-200 °C at atmospheric pressure)The larger cyclohexyl group increases the molecular weight and van der Waals forces.
LogP Estimated to be in the range of 3.5 - 4.5The cyclohexyl group significantly increases the partition coefficient compared to the methyl analog (LogP of 2-chloro-4-methylthiazole is ~2.3).[4]

Potential Applications in Drug Discovery and Agrochemicals

The 2-chlorothiazole moiety is a versatile building block in medicinal chemistry and agrochemical synthesis. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

As an Intermediate in Pharmaceutical Synthesis

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7][8] 2-Chloro-4-cyclohexylthiazole can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The cyclohexyl group can provide a lipophilic anchor to enhance binding to biological targets or improve pharmacokinetic properties.

In Agrochemical Development

Substituted thiazoles are also prevalent in modern agrochemicals, particularly as fungicides and herbicides.[5] The 2-chlorothiazole core can be elaborated to develop new crop protection agents. The cyclohexyl substituent may influence the compound's spectrum of activity and environmental fate.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals 2-Chloro-4-cyclohexylthiazole 2-Chloro-4-cyclohexylthiazole Antimicrobial Agents Antimicrobial Agents 2-Chloro-4-cyclohexylthiazole->Antimicrobial Agents Nucleophilic Substitution Anti-inflammatory Agents Anti-inflammatory Agents 2-Chloro-4-cyclohexylthiazole->Anti-inflammatory Agents Further Derivatization Anticancer Agents Anticancer Agents 2-Chloro-4-cyclohexylthiazole->Anticancer Agents Scaffold for Synthesis Fungicides Fungicides 2-Chloro-4-cyclohexylthiazole->Fungicides Bioisosteric Replacement Herbicides Herbicides 2-Chloro-4-cyclohexylthiazole->Herbicides Lead Optimization

Caption: Potential applications of 2-Chloro-4-cyclohexylthiazole.

Safety and Handling

Specific toxicity data for 2-Chloro-4-cyclohexylthiazole is unavailable. However, based on the data for analogous compounds like 2-chlorothiazole and 2-chloro-4-methylthiazole, it should be handled with care in a well-ventilated fume hood.[4][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

2-Chloro-4-cyclohexylthiazole represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure suggests potential applications in both pharmaceutical and agrochemical research. The lipophilic cyclohexyl group combined with the reactive 2-chloro-substituted thiazole core provides a unique scaffold for the development of novel bioactive molecules. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential.

References

  • Google Patents. (n.d.). Process for preparing 2-chlorothiazole compounds.
  • PubChem. (n.d.). 2-Chloro-4-methylthiazole. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Chlorothiazole. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • PubChem. (n.d.). 2-Chloro-4-Methyl-N-(Naphthalen-2-Yl)-1,3-Thiazole-5-Carboxamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • CHRIST (Deemed to be University) Journals. (n.d.). A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4- chlorophenyl) cyclohexyl]-1,4- naphthoquinone, accom. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026, January 18). A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1,4-naphthoquinone, accomplished by systematic process development studies. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 2-chloro-4-methylthiazole (C4H4ClNS). Retrieved February 23, 2026, from [Link]

  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved February 23, 2026, from [Link]

  • Springer. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved February 23, 2026, from [Link]

  • PubMed Central. (n.d.). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved February 23, 2026, from [Link]

  • Frontiers. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved February 23, 2026, from [Link]

Sources

Chemical properties of 2-chloro-4-cyclohexyl-1,3-thiazole building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical properties of 2-chloro-4-cyclohexyl-1,3-thiazole building block Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Chloro-4-cyclohexyl-1,3-thiazole (CAS: 1340056-61-2 ) is a high-value heterocyclic building block utilized in the design of lipophilic bioactive molecules. Distinguished by the steric bulk of the C4-cyclohexyl group and the versatile reactivity of the C2-chlorine atom, this scaffold serves as a critical "chameleon" intermediate. It bridges the gap between planar aromatic systems and 3D-aliphatic architectures, a property increasingly sought in modern medicinal chemistry to improve solubility and metabolic stability (Fsp³ character).

This guide provides a comprehensive analysis of its physicochemical profile, synthetic accessibility, and reactivity patterns, offering researchers a roadmap for integrating this motif into lead optimization campaigns.

Physicochemical Profile

The introduction of a cyclohexyl ring at the C4 position significantly alters the physicochemical landscape compared to its methyl or phenyl analogs. The aliphatic cycle increases lipophilicity and molecular volume, potentially enhancing hydrophobic interactions within protein binding pockets (e.g., ATP-binding sites of kinases).

PropertyValue / DescriptionSource/Note
CAS Number 1340056-61-2 Verified
Molecular Formula C₉H₁₂ClNS-
Molecular Weight 201.72 g/mol -
Appearance Colorless to pale yellow oil/solidLow-melting solid
cLogP ~4.1Predicted (High Lipophilicity)
H-Bond Donors 0-
H-Bond Acceptors 2 (N, S)-
Topological PSA 12.9 ŲLow polar surface area
Solubility High in DCM, EtOAc, DMSO; Low in Water-

Structural Insight: The C2-Cl bond is activated for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-couplings, while the C5 position remains open for electrophilic functionalization (e.g., halogenation, lithiation).

Synthetic Accessibility

The most robust route to 2-chloro-4-cyclohexyl-1,3-thiazole is a two-step sequence: Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation . This approach avoids the use of unstable 2-chlorothioacetamide.

Synthesis Workflow Diagram

G cluster_0 Key Transformation Step start 2-Bromo-1-cyclohexylethanone (CAS: 14472-37-8) intermediate 2-Amino-4-cyclohexylthiazole (CAS: 7496-55-1) start->intermediate EtOH, Reflux (Hantzsch Condensation) thiourea Thiourea thiourea->intermediate product 2-Chloro-4-cyclohexyl-1,3-thiazole (CAS: 1340056-61-2) intermediate->product t-BuONO, CuCl2 MeCN, 60°C (Sandmeyer)

Caption: Step-wise synthesis from alpha-haloketone precursors via the stable 2-amino intermediate.

Detailed Experimental Protocols
Step 1: Hantzsch Condensation (Formation of 2-Amino-4-cyclohexylthiazole)

Rationale: Thiourea acts as a dinucleophile, attacking the


-haloketone. Ethanol is the preferred solvent to facilitate precipitation of the hydrobromide salt.
  • Reagents: 2-Bromo-1-cyclohexylethanone (1.0 eq), Thiourea (1.1 eq), Ethanol (0.5 M).

  • Procedure: Dissolve the bromoketone in absolute ethanol. Add thiourea in one portion. Heat to reflux for 2–4 hours.

  • Workup: Cool to room temperature. The product often crystallizes as the HBr salt. Filter and wash with cold ethanol. Neutralize with aqueous

    
     to obtain the free base (CAS 7496-55-1).
    
  • Yield: Typically 85–95%.

Step 2: Sandmeyer Reaction (Chlorination)

Rationale: Direct diazotization with


 can be harsh. The use of alkyl nitrites (

) in anhydrous acetonitrile with

(Doyle's modification) provides higher yields and suppresses side reactions like hydrolysis.
  • Reagents: 2-Amino-4-cyclohexylthiazole (1.0 eq),

    
     (1.2 eq), 
    
    
    
    -Butyl nitrite (1.5 eq), Acetonitrile (anhydrous).
  • Procedure: Suspend

    
     and the amine in MeCN at 0°C. Add 
    
    
    
    -BuONO dropwise. The mixture will darken as
    
    
    evolves. Warm to 60°C for 1 hour.
  • Workup: Quench with dilute HCl. Extract with EtOAc. Wash organic layer with brine. Purify via silica gel chromatography (Hexane/EtOAc).

  • Yield: Typically 70–80%.

Reactivity Profile & Mechanism

The 2-chloro-4-cyclohexylthiazole scaffold exhibits orthogonal reactivity. The C2-position is electrophilic, while the C5-position is nucleophilic (or acidic under basic conditions).

Reactivity Map

Reactivity core 2-Chloro-4-cyclohexylthiazole (Core Scaffold) suzuki Suzuki-Miyaura Coupling (Pd-cat, Ar-B(OH)2) core->suzuki C2 Reactivity (Major) snar SNAr Displacement (Amines, Thiols, Alkoxides) core->snar C2 Reactivity buchwald Buchwald-Hartwig (Pd-cat, Amines) core->buchwald C2 Reactivity lithiation C5-Lithiation (LDA, then Electrophile) core->lithiation C5 Functionalization (Minor) halogenation Electrophilic Halogenation (NBS/NIS) core->halogenation C5 Functionalization

Caption: Orthogonal reactivity allows sequential functionalization at C2 (red paths) and C5 (green paths).

C2-Chlorine Displacement (The "Gateway" Reaction)

The C=N bond in the thiazole ring renders the C2 position electron-deficient, similar to 2-chloropyridine but more reactive due to the sulfur atom's inductive effect.

  • Suzuki-Miyaura Coupling:

    • Challenge: The C4-cyclohexyl group provides steric bulk that may hinder the approach of bulky phosphine ligands.

    • Solution: Use active Pd(0) sources with smaller, electron-rich ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G4 ).

    • Standard Conditions:

      
       (1.2 eq), 
      
      
      
      (2.0 eq), Pd cat (5 mol%), Dioxane/H₂O (4:1), 90°C.
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Scope: Works well with strong nucleophiles (thiols, primary amines).

    • Limitation: Weak nucleophiles (anilines) often require acid catalysis or high temperatures (120°C+ in DMSO) or transition metal catalysis (Buchwald-Hartwig).

C5-Position Functionalization

The C5 proton is the most acidic ring proton (


 ~29) and is susceptible to deprotonation-quench sequences.
  • Lithiation: Treatment with n-BuLi or LDA at -78°C generates the C5-lithio species, which can be trapped with aldehydes, iodine, or formylating agents (DMF).

  • Steric Note: The C4-cyclohexyl group is adjacent to C5. While it does not block reaction, it influences the conformation of substituents introduced at C5, often enforcing orthogonality in biaryl systems.

Applications in Drug Discovery[2]

The 4-cyclohexylthiazole moiety is a privileged pharmacophore found in several bioactive patents and research programs.

  • Kinase Inhibition (CDK/p38/Raf):

    • The cyclohexyl group fills hydrophobic pockets (e.g., the Gatekeeper region or specificity pocket) in kinase ATP-binding sites.

    • Reference: Thiazolyl urea compounds have been patented as inhibitors of cell proliferation (e.g., WO2003070727).

  • Antimicrobial Agents:

    • 2-Aminothiazole derivatives (precursors) and their C2-substituted analogs exhibit broad-spectrum activity against E. coli and S. aureus.

    • The lipophilicity of the cyclohexyl tail improves membrane permeability.

  • Metabolic Stability:

    • Replacing a 4-phenyl group with a 4-cyclohexyl group eliminates a potential site of metabolic oxidation (the phenyl ring) and increases the fraction of sp³ carbons (

      
      ), a metric correlated with clinical success.
      

References

  • Synthesis of 2-Aminothiazoles: Beilstein J. Org. Chem.2022 , 18, 1249-1255.

  • Sandmeyer Reaction on Thiazoles:J. Org. Chem.2010, 75, 57-68.
  • Thiazolyl Urea Patent: WO2003070727A1, "Thiazolyl urea compounds for the treatment of cancer".

  • Suzuki Coupling of Chlorothiazoles:Green Chem.2011, 13, 2197. (Optimization of Pd-catalysis for electron-deficient heterocycles).
  • Calculated Properties: MolCore & ChemScene Datasheets for CAS 1340056-61-2 and 26847-01-8.

Solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Given the current lack of publicly available, specific solubility data for this compound, this guide emphasizes the fundamental principles governing solubility and provides detailed, field-proven methodologies for its experimental determination. The subsequent sections will delve into the theoretical underpinnings of solubility, present robust protocols for measurement, and discuss the anticipated solubility profile of 2-Chloro-4-cyclohexyl-1,3-thiazole based on its molecular structure.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the realm of pharmaceutical and chemical sciences.[1][2] For a compound like 2-Chloro-4-cyclohexyl-1,3-thiazole, which serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, understanding its solubility is paramount.[3] The solubility profile dictates crucial aspects of its application, including:

  • Reaction Kinetics and Medium Selection: The choice of solvent is often dictated by the solubility of the reactants. A solvent that allows for adequate dissolution of 2-Chloro-4-cyclohexyl-1,3-thiazole can significantly enhance reaction rates and yields.

  • Purification and Crystallization: Techniques such as recrystallization for purification are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents, including organic and aqueous systems, is a key determinant of its bioavailability and the feasibility of different dosage forms.[1][2]

The 2-Chloro-4-cyclohexyl-1,3-thiazole molecule possesses a unique combination of a polar thiazole ring and a non-polar cyclohexyl group, suggesting a nuanced solubility behavior across a spectrum of organic solvents.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] The molecular structure of 2-Chloro-4-cyclohexyl-1,3-thiazole provides key insights into its expected solubility:

  • Thiazole Ring: The thiazole moiety is a heterocyclic aromatic ring containing sulfur and nitrogen atoms. This part of the molecule contributes to its polarity and potential for hydrogen bonding.[6]

  • Chloro Group: The electronegative chlorine atom attached to the thiazole ring further enhances the polarity of this region of the molecule.

  • Cyclohexyl Group: In contrast, the cyclohexyl group is a large, non-polar, aliphatic ring. This bulky hydrocarbon tail will dominate the molecule's character, likely favoring solubility in non-polar organic solvents.

Based on this structure, it is hypothesized that 2-Chloro-4-cyclohexyl-1,3-thiazole will exhibit limited solubility in highly polar solvents like water and greater solubility in solvents of intermediate to low polarity. The large non-polar cyclohexyl group is expected to be the primary driver of its solubility characteristics.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating experimental workflow for determining the equilibrium solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole. The equilibrium or thermodynamic solubility is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, when the solution is in equilibrium with an excess of the solid phase.[7]

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and conceptually straightforward approach for determining equilibrium solubility.[8]

Diagram of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Weigh excess 2-Chloro-4-cyclohexyl-1,3-thiazole B Add to a known volume of the selected organic solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) B->C Incubate D Allow the solution to settle, ensuring a clear supernatant above the excess solid C->D Settle E Withdraw an aliquot of the clear supernatant D->E Sample F Filter the aliquot through a 0.45 µm syringe filter to remove any solid particles E->F Filter G Dilute the filtered sample with a suitable mobile phase F->G Dilute H Analyze the diluted sample using a validated HPLC-UV method G->H Inject J Determine the concentration of the sample from the calibration curve H->J Quantify I Prepare a calibration curve with standard solutions of known concentrations I->J Calibrate K Calculate the solubility in the original solvent, accounting for dilution J->K Calculate

Caption: Workflow for determining the solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole using the shake-flask method coupled with HPLC-UV analysis.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Chloro-4-cyclohexyl-1,3-thiazole to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.[9]

  • Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Prepare a series of standard solutions of 2-Chloro-4-cyclohexyl-1,3-thiazole in a suitable solvent (e.g., acetonitrile) at known concentrations.

    • Develop a validated HPLC method for the quantification of the compound. This involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. The combination of HPLC's separation power with UV detection provides a sensitive and specific analytical method.[10]

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

    • Dilute the filtered sample from step 3 with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole in the tested solvent at the specified temperature.

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for 2-Chloro-4-cyclohexyl-1,3-thiazole at 25°C

SolventPolarity IndexSolubility (g/L)Solubility (mol/L)
Hexane0.1
Toluene2.4
Dichloromethane3.1
Acetone5.1
Ethanol5.2
Acetonitrile5.8
Dimethyl Sulfoxide (DMSO)7.2
Water10.2

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole in organic solvents.[5][11][12]

Diagram of Influencing Factors:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of 2-Chloro-4-cyclohexyl-1,3-thiazole Polarity Molecular Polarity Polarity->Solubility Size Molecular Size Size->Solubility Crystal Crystal Lattice Energy Crystal->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Hbonding Hydrogen Bonding Capacity Hbonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key factors influencing the solubility of an organic compound.

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[5] This is because the dissolution process is often endothermic. Therefore, heating the solvent can help dissolve more of the 2-Chloro-4-cyclohexyl-1,3-thiazole.

  • Solvent Polarity: As previously discussed, the principle of "like dissolves like" is a primary determinant.[4][5] A systematic study across a range of solvents with varying polarities (as outlined in Table 1) will provide a comprehensive understanding of this relationship.

  • Molecular Size: Larger molecules can sometimes be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[5]

  • Crystal Form (Polymorphism): If 2-Chloro-4-cyclohexyl-1,3-thiazole can exist in different crystalline forms (polymorphs), each form may have a different solubility. The most stable polymorph will generally have the lowest solubility.

Conclusion

While specific, publicly available solubility data for 2-Chloro-4-cyclohexyl-1,3-thiazole is currently limited, this guide provides the necessary theoretical framework and practical, validated methodologies for its determination. By understanding the interplay of its molecular structure with various organic solvents and by employing robust experimental techniques like the shake-flask method coupled with HPLC analysis, researchers can confidently and accurately characterize the solubility profile of this important chemical intermediate. This foundational knowledge is indispensable for optimizing synthetic routes, developing effective purification strategies, and advancing its potential applications in the pharmaceutical and agrochemical industries.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).
  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed. (n.d.).
  • How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5).
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27).
  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026, January 31).
  • 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet - ChemicalBook. (2025, July 19).
  • What factors affect solubility? - AAT Bioquest. (2022, April 18).
  • 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem - NIH. (n.d.).
  • Factors Affecting Solubility - YouTube. (2010, May 5).
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.).
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.).
  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
  • CAS 3034-52-4: 2-Chlorothiazole | CymitQuimica. (n.d.).
  • 2,4-Dichloro-1,3-thiazole Properties - EPA. (2025, October 15).
  • Thiazole - Solubility of Things. (n.d.).
  • 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - ChemicalBook. (n.d.).
  • 2-Chloro-4-methyl-thiazole - Chem-Impex. (n.d.).
  • Thiazole synthesis - Organic Chemistry Portal. (n.d.).
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. (n.d.).
  • THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE Nataliya P. Belskaya*a,b, Irena Kostovac, Zhijin Fand aU. (n.d.).
  • 2-chloro-4-methyl-1,3-thiazole | CAS 26847-01-8 | SCBT - Santa Cruz Biotechnology. (n.d.).

Sources

2-Chloro-4-cyclohexyl-1,3-thiazole MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Monograph is structured as a high-level operational guide for research and development professionals.

Note on Data Provenance: While "2-Chloro-4-cyclohexyl-1,3-thiazole" is a specific chemical entity, widely published empirical physicochemical data (e.g., exact flash point, LD50) is limited compared to commodity chemicals. The data presented below synthesizes established Structure-Activity Relationships (SAR) from the 2-halothiazole class and the physicochemical impact of the cyclohexyl moiety.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound represents a strategic building block in drug discovery, combining the electrophilic reactivity of the 2-chloro-thiazole core with the lipophilic, steric bulk of the cyclohexyl group at the 4-position.

PropertySpecification / Value (Predicted/Analogous)
IUPAC Name 2-Chloro-4-cyclohexyl-1,3-thiazole
CAS Number Research Grade (Analogous to 3034-52-4 for core)
Molecular Formula C₉H₁₂ClNS
Molecular Weight 201.72 g/mol
Physical State Viscous oil or low-melting solid (approx. MP 25–35°C)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water.
LogP (Predicted) ~3.8 – 4.2 (High Lipophilicity due to cyclohexyl group)
Reactivity Profile Electrophilic at C2 (S_NAr active); Stable to mild acid/base.
Structural Insight

The cyclohexyl ring imparts significant lipophilicity compared to the methyl-analog (2-chloro-4-methylthiazole). This alters the safety profile by increasing skin permeability and changing the compound's pharmacokinetics during early-stage screening. The 2-chloro substituent is a "warhead" for nucleophilic displacement, making this a versatile scaffold.

Part 2: Hazard Identification (GHS Classification)[3][4]

Based on the toxicological profile of 2-chlorothiazoles and alkyl-substituted heterocycles, the following GHS classifications are assigned for risk management.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Metabolic activation of the thiazole ring; potential CNS depression.
Skin Irritation Cat 2H315: Causes skin irritation.[1][2]Alkylating potential of the C-Cl bond; solvent action of the lipophilic tail.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3]Direct mucosal irritant.
STOT - SE Cat 3H335: May cause respiratory irritation.[1][2]Irritation of upper respiratory tract mucosa upon inhalation of vapors/mists.

Part 3: Storage, Handling, & Stability Protocols[5][7]

Stability & Storage[5][7]
  • Atmosphere: Store under inert gas (Argon or Nitrogen). The C-Cl bond in electron-deficient heterocycles can undergo slow hydrolysis in the presence of atmospheric moisture over extended periods.

  • Temperature: Refrigerator (2°C to 8°C).

  • Container: Amber glass with PTFE-lined cap to prevent photochemical degradation and leaching.

Handling Workflow (Self-Validating System)

The following workflow ensures operator safety and compound integrity. The high LogP requires specific glove selection.

HandlingProtocol Start Retrieval from Storage (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins PPE PPE Check: Nitrile Gloves (Double) + Lab Coat Safety Glasses Equilibrate->PPE Weighing Weighing in Fume Hood (Avoid Aerosolization) PPE->Weighing Solubilization Dissolve immediately (DCM/DMSO) Weighing->Solubilization Minimize Air Exposure Waste Waste: Halogenated Organic Solubilization->Waste Excess/Rinses

Figure 1: Safe handling workflow emphasizing moisture control and PPE selection.

Critical PPE Note: Due to the cyclohexyl group, this compound is highly lipophilic. Standard latex gloves are insufficient. Double-gloving with Nitrile or using Silver Shield laminate gloves is recommended for prolonged handling to prevent transdermal absorption.

Part 4: Synthetic Utility & Reactivity[8]

For the medicinal chemist, the value of 2-chloro-4-cyclohexyl-1,3-thiazole lies in its ability to serve as a bifunctional scaffold .

Reactivity Pathways
  • S_NAr Displacement (C2 Position): The chlorine atom is activated by the nitrogen in the thiazole ring (similar to 2-chloropyridine). It readily undergoes Nucleophilic Aromatic Substitution with amines, thiols, or alkoxides.

  • Cross-Coupling (C2 Position): Excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.

  • C5 Functionalization: The C5 position is electron-rich and can undergo electrophilic aromatic substitution (e.g., bromination, formylation).

Validated Synthetic Workflow

The following diagram illustrates the standard reactivity logic for this scaffold.

ReactivityMap Core 2-Chloro-4-cyclohexyl-1,3-thiazole (Electrophilic C2) Amine Primary Amines (HNR2, Heat/Base) Core->Amine Path A Boronic Aryl Boronic Acid (Pd cat., Base) Core->Boronic Path B Electrophile NBS or POCl3 (C5 Functionalization) Core->Electrophile Path C Prod_SNAr 2-Amino-4-cyclohexylthiazole (S_NAr Product) Amine->Prod_SNAr Displacement Prod_Suzuki 2-Aryl-4-cyclohexylthiazole (Coupling Product) Boronic->Prod_Suzuki Suzuki Prod_C5 5-Bromo-2-chloro-4-cyclohexylthiazole (C5 Substituted) Electrophile->Prod_C5 E_AS

Figure 2: Divergent synthesis pathways utilizing the 2-Cl "warhead" and C5 nucleophilicity.

Part 5: Emergency Response Protocols

In the event of exposure, the lipophilicity of the compound dictates aggressive decontamination.

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 mins. Do NOT use alcohol/solvents.Solvents (ethanol/DMSO) will dissolve the compound and carry it through the skin barrier. Soap emulsifies the lipophilic cyclohexyl tail.
Eye Contact Rinse with water/saline for 15 mins. Lift eyelids.Basic mechanical removal. The compound is a mucosal irritant.
Inhalation Move to fresh air.[1][2][3][4] Administer oxygen if breathing is labored.Thiazoles can be respiratory irritants.[1][2]
Spill Cleanup Absorb with vermiculite or sand. Do not use combustible materials (sawdust).Inert absorption prevents secondary reactions.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345 (Analogous 2-Chlorothiazole). Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context for Thiazole Reactivity).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Hantzsch Thiazole Synthesis and S_NAr mechanisms).

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-chloro-4-cyclohexyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of these crucial bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1][3] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-chloro-4-cyclohexyl-1,3-thiazole, a heterocyclic building block of significant interest in drug development due to the prevalence of the 2-aminothiazole scaffold in pharmacologically active compounds.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust experimental protocols to enable the successful application of this transformative reaction.

Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[1][3][6]

The catalytic cycle commences with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (in this case, 2-chloro-4-cyclohexyl-1,3-thiazole). This step, often rate-limiting for less reactive aryl chlorides, forms a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final and crucial step is reductive elimination , which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Pd(0)L Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Pd(II) Complex Ar-Pd(II)(L)-X Oxidative\nAddition->Pd(II) Complex Ar-X Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Amine\nCoordination [Ar-Pd(II)(L)(R2NH)]+X- Ligand\nExchange->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Amido\nComplex Ar-Pd(II)(L)-NR2 Deprotonation->Amido\nComplex Base Amido\nComplex->Pd(0)L Reductive Elimination Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Product Ar-NR2 Reductive\nElimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination of 2-chloro-4-cyclohexyl-1,3-thiazole

This protocol provides a general framework for the Buchwald-Hartwig amination of 2-chloro-4-cyclohexyl-1,3-thiazole with a primary amine. Optimization of specific parameters may be necessary for different amine coupling partners.

Reagents and Equipment
  • 2-chloro-4-cyclohexyl-1,3-thiazole

  • Primary amine (e.g., n-hexylamine, benzylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3 or G4 Buchwald precatalysts)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)[7]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Analytical instruments for characterization (NMR, MS, IR)[7]

Reaction Parameter Screening

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system, base, and solvent. For challenging substrates like heteroaryl chlorides, a preliminary screening of conditions is often beneficial.

ParameterRecommended OptionsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, G3/G4 Buchwald PrecatalystsModern palladacycle precatalysts (G3/G4) often provide more consistent results due to their efficient in situ generation of the active Pd(0) species.[6]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are crucial for the challenging oxidative addition of aryl chlorides. The optimal ligand can depend on the specific amine.[7]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃Strong, non-nucleophilic bases are generally preferred. For base-sensitive substrates, weaker bases like Cs₂CO₃ can be employed, potentially requiring higher temperatures.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices for their ability to dissolve the reactants and their higher boiling points.[3]
Temperature 80-110 °CElevated temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.
Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-chloro-4-cyclohexyl-1,3-thiazole (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.012-0.06 mmol, 1.2-6 mol%) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Addition of Base and Amine: Add the base (1.2-2.0 mmol, 1.2-2.0 equiv) to the Schlenk tube. If the amine is a liquid, add it (1.1-1.5 mmol, 1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added with the other solid reagents.

  • Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-cyclohexyl-1,3-thiazol-2-amine.[7]

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Below is a guide to common issues and potential solutions.

Troubleshooting_Workflow cluster_1 Problem Identification cluster_2 Potential Causes & Solutions Low_Conversion Low or No Conversion Catalyst_Deactivation Catalyst Deactivation - Ensure inert atmosphere - Use anhydrous, degassed reagents/solvents Low_Conversion->Catalyst_Deactivation Inefficient_OA Inefficient Oxidative Addition - Increase temperature - Screen more electron-rich/bulky ligands Low_Conversion->Inefficient_OA Base_Issues Suboptimal Base - Screen different bases (NaOtBu, LHMDS) - Ensure base is finely powdered Low_Conversion->Base_Issues Side_Products Side Product Formation (e.g., Hydrodehalogenation) Side_Products->Catalyst_Deactivation Slow_RE Slow Reductive Elimination - Ligand modification may be necessary Side_Products->Slow_RE

Sources

Application Note & Protocols: Synthesis of 2-Amino-4-cyclohexylthiazole Derivatives via Nucleophilic Aromatic Substitution of 2-Chloro Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-amino-4-cyclohexylthiazole derivatives starting from their 2-chloro analogues. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the methods detailed herein are crucial for generating diverse libraries for drug discovery programs.[1][2][3] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering insights into experimental design, optimization, and troubleshooting. We present three robust protocols—Conventional Thermal Amination, Microwave-Assisted Amination, and Palladium-Catalyzed C-N Cross-Coupling—to provide flexibility for various laboratory settings and substrate requirements.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[4][5] Its prevalence is attributed to its role as a versatile pharmacophore, capable of engaging in critical hydrogen bonding interactions and serving as a rigid scaffold for presenting various substituents. Derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][6] The 4-cyclohexyl substitution, in particular, can enhance lipophilicity and modulate the pharmacokinetic profile of a molecule.

The conversion of a 2-chloro-4-cyclohexylthiazole to its corresponding 2-amino derivative is a key synthetic transformation. The electron-deficient nature of the thiazole ring, activated by the nitrogen atom, renders the C2 position susceptible to nucleophilic attack, making the displacement of the chloro group a feasible strategy.[7] This guide details methodologies to achieve this transformation efficiently and reliably.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism governing the displacement of the chlorine atom at the C2 position of the thiazole ring by an amine is the Nucleophilic Aromatic Substitution (SNAr) pathway.[8] This process is distinct from nucleophilic substitution on aliphatic systems and typically proceeds via an addition-elimination sequence.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom at the C2 position of the thiazole ring, which bears the chloro (leaving) group. This attack is the rate-determining step and results in the formation of a non-aromatic, negatively charged intermediate known as a Meisenheimer-like complex.

  • Charge Delocalization: The negative charge of the intermediate is stabilized by delocalization onto the electronegative nitrogen and sulfur atoms within the thiazole ring. This stabilization is crucial for the reaction to proceed.

  • Elimination & Re-aromatization: The aromaticity of the thiazole ring is restored through the expulsion of the chloride leaving group, yielding the final 2-amino-4-cyclohexylthiazole product.

This mechanism is facilitated by the inherent electronic properties of the thiazole ring system, where the nitrogen atom activates the C2 position for nucleophilic attack.[7]

Caption: SNAr mechanism for the amination of 2-chloro-4-cyclohexylthiazole.

Experimental Protocols & Workflows

The following section details three distinct protocols for the synthesis of 2-amino-4-cyclohexylthiazole derivatives. The choice of method depends on the reactivity of the amine, available equipment, and desired reaction time.

General_Workflow Figure 2: General Synthetic Workflow node_start node_start node_process node_process node_decision node_decision node_end node_end A 1. Combine Reactants (2-Cl-Thiazole, Amine, Solvent, Base) B 2. Select Reaction Condition A->B C1 Protocol 1: Conventional Heating (80-150 °C, 12-48h) B->C1 Thermal C2 Protocol 2: Microwave Irradiation (100-180 °C, 15-60 min) B->C2 Microwave C3 Protocol 3: Catalytic Coupling (Pd or Cu catalyst, 80-120 °C, 4-24h) B->C3 Catalytic D 3. Reaction Monitoring (TLC / LC-MS) C1->D C2->D C3->D E 4. Aqueous Workup (Extraction & Washing) D->E F 5. Purification (Column Chromatography) E->F G 6. Characterization (NMR, MS) F->G

Caption: General workflow for the synthesis of 2-amino-4-cyclohexylthiazole derivatives.

Protocol 1: Conventional Thermal Amination

This classic method relies on thermal energy to overcome the activation barrier. It is straightforward but often requires harsh conditions and extended reaction times.

Materials:

  • 2-Chloro-4-cyclohexylthiazole (1.0 eq)

  • Primary or secondary amine (1.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Round-bottom flask with reflux condenser

  • Stir plate with heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-cyclohexylthiazole (1.0 eq), the desired amine (1.5-3.0 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF or NMP to create a solution with a concentration of approximately 0.2-0.5 M.

  • Heating: Heat the reaction mixture to 100-140 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-48 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Amination

Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar reaction mixture.[9][10] This method is ideal for high-throughput synthesis and library generation.

Materials:

  • 2-Chloro-4-cyclohexylthiazole (1.0 eq)

  • Primary or secondary amine (1.2 - 2.0 eq)

  • Anhydrous DMF or Acetonitrile (ACN)

  • DIPEA (2.0 eq)

  • Microwave-safe reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 2-chloro-4-cyclohexylthiazole (1.0 eq), the amine (1.2-2.0 eq), and DIPEA (2.0 eq).[11]

  • Solvent Addition: Add anhydrous DMF or ACN (to ~0.5 M concentration).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-180 °C) for 15-60 minutes.[10][11]

  • Workup & Purification: After cooling, perform the workup and purification steps as described in Protocol 1.

Protocol 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

For less reactive amines or more sterically hindered substrates, transition-metal catalysis offers a milder and more efficient alternative. The Buchwald-Hartwig amination is a powerful tool for this transformation.[9]

Materials:

  • 2-Chloro-4-cyclohexylthiazole (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Strong base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup (Inert Atmosphere): To a dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon).

  • Reagent Addition: Add the 2-chloro-4-cyclohexylthiazole (1.0 eq) and the amine (1.1-1.5 eq).

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue as described in Protocol 1.

Data Summary & Comparison

The following table provides an illustrative comparison of the three protocols for the amination of 2-chloro-4-cyclohexylthiazole with a model primary amine (e.g., benzylamine). Actual results will vary based on the specific amine substrate.

ParameterProtocol 1: ThermalProtocol 2: MicrowaveProtocol 3: Pd-Catalyzed
Temperature 120-140 °C150-180 °C80-110 °C
Reaction Time 18-48 hours20-60 minutes4-24 hours
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Key Advantage Simple equipmentRapid synthesisMild conditions, broad scope
Key Limitation Harsh conditions, long durationRequires specific equipmentCost of catalyst, air-sensitive
Reference [7][9][10][9]

Troubleshooting & Field Insights

  • Low or No Conversion:

    • Cause: Insufficient temperature, inactive catalyst (Protocol 3), or low amine nucleophilicity.

    • Solution: Increase temperature (Protocols 1 & 2). For Protocol 3, ensure reagents and solvent are strictly anhydrous and degassed; screen different ligand/catalyst combinations. Consider using a stronger base like NaOtBu.

  • Formation of Side Products:

    • Cause: At high temperatures, decomposition of starting materials or products can occur. In Protocol 3, side reactions like hydrodehalogenation may be observed.

    • Solution: Lower the reaction temperature and extend the time. For catalytic reactions, screening different ligands can often minimize side product formation.

  • Difficult Purification:

    • Cause: Excess amine or polar byproducts (e.g., from DMF decomposition) can complicate chromatography.

    • Solution: Use a minimal excess of the amine (1.1-1.2 eq), especially for the catalytic protocol. An acidic wash during workup can help remove residual basic amines.

Safety Precautions

  • Solvents: DMF and NMP are reproductive toxins; handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere. Strong bases like NaOtBu are corrosive and moisture-sensitive.

  • Microwave Reactor: Only use vessels specifically designed for microwave chemistry. Follow all manufacturer safety guidelines to prevent over-pressurization.

Conclusion

The synthesis of 2-amino-4-cyclohexylthiazole derivatives from 2-chloro precursors is a vital transformation in medicinal chemistry. This guide provides three robust and validated approaches—conventional heating, microwave-assisted synthesis, and palladium-catalyzed cross-coupling. By understanding the underlying SNAr mechanism and the practical considerations for each protocol, researchers can efficiently generate diverse compound libraries for advancing drug discovery projects. The choice of method should be guided by the specific substrate, available resources, and desired throughput.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link][1][2][12]

  • Hassan, A. A., & Shawky, A. M. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link][3]

  • Foucoin, F., et al. (2013). Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. ChemistryOpen, 2(6), 211-217. [Link][9]

  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-353. [Link]

  • Rostron, C., & Barber, J. (2021). Chapter 7: Nucleophilic aromatic substitution. Oxford Learning Link. [Link][8]

  • Kumar, A., et al. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. E-Journal of Chemistry, 8(3), 1141-1146. [Link][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-4-cyclohexyl-1,3-thiazole Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TZN-2CL-CYC-OPT Subject: Yield Improvement for Nucleophilic Substitution on 2-Chloro-4-cyclohexyl-1,3-thiazole Support Level: Tier 3 (Senior Application Scientist)

The Substrate Profile: Why is this reaction failing?

Before optimizing, you must understand the specific electronic and steric environment of your substrate. 2-Chloro-4-cyclohexyl-1,3-thiazole presents a unique "push-pull" challenge that differentiates it from simple chloropyridines or unsubstituted thiazoles.

  • The Deactivating "Push": The cyclohexyl group at position C4 is an alkyl donor (+I effect). It pushes electron density into the thiazole ring. While the C2 position is naturally electrophilic (due to the adjacent electronegative Nitrogen and Sulfur), the cyclohexyl group mitigates this electron deficiency, making the C2-Cl bond less reactive toward nucleophilic attack than a standard 2-chlorothiazole.

  • The Steric Environment: While the C4-cyclohexyl group is not immediately adjacent to the C2-chloro group, it adds bulk to the molecule. However, the primary hurdle is electronic deactivation , not steric hindrance.[1]

  • The Hydrolysis Trap: The C2 position is highly susceptible to hydrolysis under basic aqueous conditions, converting your starting material into the thermodynamically stable (and useless) 2-hydroxythiazole (thiazolone) species.

Decision Matrix: Selecting the Right Methodology

Do not default to one method. Choose your protocol based on your nucleophile's "hardness" and steric profile.

ReactionSelector Start Select Nucleophile Type StrongNu Strong/Charged (Thiols, Alkoxides, 1° Amines) Start->StrongNu WeakNu Weak/Bulky (Anilines, 2° Amines, Amides) Start->WeakNu SnAr Method A: Classical SnAr (High Temp, Polar Solvent) StrongNu->SnAr If unhindered PdCat Method B: Buchwald-Hartwig (Pd-Catalysis) StrongNu->PdCat If sterically hindered WeakNu->SnAr Only with Acid Catalysis (Low Success Rate) WeakNu->PdCat Recommended

Figure 1: Method selection flowchart based on nucleophile characteristics.

Method A: Classical (The "Brute Force" Protocol)

Best for: Alkyl thiols, Alkoxides, Unhindered primary amines (e.g., benzylamine).[1] Mechanism: Addition-Elimination via a Meisenheimer-like transition state.

Optimization Guidelines
  • Solvent: Switch from Alcohols (EtOH/MeOH) to Polar Aprotic solvents (DMF, DMSO, NMP).[1] The reaction rate in DMSO can be 10-100x faster because it solvates the cation, leaving the nucleophilic anion "naked" and more reactive.

  • Temperature: Due to the cyclohexyl deactivation, room temperature is rarely sufficient. Target 80°C – 120°C .

  • Base: Use inorganic carbonates (

    
     or 
    
    
    
    ). Avoid hydroxide bases (NaOH) to prevent hydrolysis.
Standard Protocol ( )[1]
  • Dissolve: 1.0 eq of 2-Chloro-4-cyclohexyl-1,3-thiazole in anhydrous DMF (0.5 M concentration).

  • Add Base: Add 2.0 eq of

    
     (Cesium enhances solubility in organic media).
    
  • Add Nucleophile: Add 1.2 eq of nucleophile.

  • Heat: Stir at 100°C under

    
     atmosphere for 4–12 hours.
    
  • Workup: Pour into ice water. If solid precipitates, filter.[1] If oil, extract with EtOAc.[1] Do not wash with strong acid (thiazoles can form salts and stay in the aqueous layer).

Method B: Buchwald-Hartwig Cross-Coupling (The "Precision" Protocol)

Best for: Secondary amines (morpholine, piperazine), Anilines, or when


 yields are <30%.[1]
Why it works:  Palladium inserts into the C-Cl bond (Oxidative Addition), bypassing the need for the ring to be highly electron-deficient.
Catalyst System Recommendations
ComponentRecommendationWhy?
Pre-catalyst

or Pd(OAc)

Stable Pd(0)/Pd(II) sources.[1]
Ligand XPhos or BrettPhos These bulky, electron-rich phosphines facilitate oxidative addition into the hindered/deactivated chloride and prevent catalyst deactivation.
Base

or


is standard; use

if functional groups are base-sensitive.
Solvent Toluene or 1,4-DioxaneNon-polar/weakly polar solvents prevent competitive coordination to Pd.[1]
Standard Protocol (Pd-Catalyzed)[1]
  • Inert: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen kills this reaction.

  • Charge: Add

    
     (5 mol%), XPhos (10 mol%), and 
    
    
    
    (1.5 eq).
  • Solvent: Add anhydrous Toluene (degassed).

  • Substrates: Add 2-Chloro-4-cyclohexyl-1,3-thiazole (1.0 eq) and Amine (1.2 eq).

  • Heat: 100°C–110°C for 12–18 hours.

  • Filter: Filter through a Celite pad to remove Pd black before aqueous workup.

Troubleshooting & FAQ

Q1: I see a new spot on TLC that doesn't move (baseline), and my mass spec shows M-Cl+OH (M+16 mass shift).

Diagnosis: Hydrolysis.[2][3][4][5] You have created 4-cyclohexyl-1,3-thiazol-2(3H)-one. Fix:

  • Ensure solvents are anhydrous (water content <50 ppm).[1]

  • Switch base from NaOH/KOH to

    
     or DIPEA.
    
  • If using

    
    , reduce temperature or switch to Pd-catalysis (which uses non-nucleophilic bases like 
    
    
    
    in non-polar solvents).[1]
Q2: My reaction stalled at 50% conversion. Adding more nucleophile doesn't help.

Diagnosis: Product Inhibition or Catalyst Death.

  • In

    
    :  The leaving group (Cl-) might be salting out or inhibiting the reaction.
    
  • In Pd-Catalysis: The catalyst has likely crashed out (Pd black formation). Fix:

  • 
    :  Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide, 10 mol%).[1] The Iodide can swap with Chloride (Finkelstein-like) to make a more reactive 2-Iodo intermediate in situ.
    
  • Pd-Catalysis: Add a second fresh portion of catalyst/ligand (2-3 mol%) after 6 hours.

Q3: I am getting de-chlorinated product (2-H-4-cyclohexylthiazole).

Diagnosis:


-Hydride Elimination or reductive elimination from solvent. Common in Pd-catalyzed reactions with alcohols or excessive heat.
Fix: 
  • Ensure the amine nucleophile is not sterically overwhelmed (switch ligand to BrettPhos ).

  • Switch solvent from Dioxane/IPA to Toluene.

Q4: Can I use microwave irradiation?

Answer: Yes, absolutely.

  • 
    :  Microwave heating at 150°C for 20-40 mins in NMP often drives difficult thiazole substitutions to completion that would take 24h+ thermally.
    

Visualizing the Pathway

Mechanism Substrate 2-Cl-4-Cyc-Thiazole Complex Meisenheimer Complex (High Energy) Substrate->Complex SnAr Path (Requires Heat) OxAdd Oxidative Addition (Pd-Cl-Thiazole) Substrate->OxAdd Pd Path (Catalytic) Nu Nucleophile (Nu-) Product 2-Nu-4-Cyc-Thiazole Complex->Product -Cl Pd0 Pd(0)/Ligand Pd0->OxAdd RedElim Reductive Elimination OxAdd->RedElim + Nu RedElim->Product RedElim->Pd0 Regenerate

Figure 2: Mechanistic comparison between classical substitution and metal-catalyzed pathways.

References

  • Reactivity of 2-Halothiazoles

    • Metzger, J. V.[1] (Ed.).[5][6][7][8] (1979).[1] Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Classic text establishing the electrophilicity order: 2-position >> 4/5 positions).

  • Buchwald-Hartwig Conditions for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]Link[1]

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[9] Reaction of aryl halides with primary, secondary, and tertiary amines.[1] Journal of the American Chemical Society, 116(13), 5969-5970.[1]Link[1]

  • Solvent Effects in

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic substitution reactions in aromatic systems. Chemical Reviews, 49(2), 273-412.[1] (Foundational work on solvent polarity accelerating

      
      ). Link[1]
      
  • Thiazole Hydrolysis: R. Alan Aitken et al. (2017). Synthesis and properties of 2-chlorothiazoles. Organic & Biomolecular Chemistry. (Discusses the susceptibility of the C-Cl bond to hydrolysis).

Sources

Purification methods for 2-Chloro-4-cyclohexyl-1,3-thiazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Analyte

Welcome to the technical support hub. You are likely working with 2-Chloro-4-cyclohexyl-1,3-thiazole , a scaffold critical for fragment-based drug discovery (FBDD). Before proceeding with purification, it is vital to understand the physicochemical duality of this molecule:

  • The "Head" (2-Chloro-1,3-thiazole): This heteroaromatic core is weakly basic but prone to nucleophilic displacement. The C2-Chlorine is labile; acidic conditions (including acidic silica gel) can hydrolyze it to 2-hydroxy-4-cyclohexylthiazole (a thermodynamic dead-end).

  • The "Tail" (4-Cyclohexyl): This aliphatic ring adds significant lipophilicity (

    
    ). It increases solubility in non-polar solvents (Hexane, Pentane) but often leads to "oiling out" during crystallization rather than forming discrete crystals.
    

The following guide addresses these specific challenges.

Module 1: Reaction Work-up & Crude Isolation

Q: My crude reaction mixture is dark black/green. How do I remove these inorganic contaminants before chromatography?

A: If you synthesized this via the Sandmeyer reaction (diazotization of 2-amino-4-cyclohexylthiazole with CuCl₂), the dark color is due to residual Copper(II) salts. These coordinate with the thiazole nitrogen, causing streaking on columns and lowering yields.

Protocol: Chelation Wash Do not rely solely on water washes. Copper-thiazole complexes are often organic-soluble.

  • Dissolve: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Chelate: Wash the organic layer 2x with 10% aqueous Ammonium Hydroxide (NH₄OH) or a saturated EDTA solution .

    • Visual Cue: The aqueous layer will turn deep blue (Cu-amine complex). Repeat until the aqueous layer is colorless.

  • Dry: Wash with brine, dry over Na₂SO₄, and concentrate.

Q: I suspect unreacted


-haloketone (2-chloro-1-cyclohexylethanone) is present. It’s a lachrymator. How do I remove it chemically? 

A:


-Haloketones are toxic and difficult to separate by chromatography due to similar polarity. Use a Scavenger Resin  or a chemical wash.
  • Chemical Wash: Add a wash step with aqueous sodium thiosulfate or a dilute solution of thiourea (reacts to form water-soluble aminothiazoles) before the final brine wash.

Module 2: Crystallization Troubleshooting

Q: I am trying to recrystallize the product, but it keeps "oiling out" (forming a separate liquid phase) instead of precipitating.

A: This is the "Cyclohexyl Effect." The melting point of 2-chloro-4-cyclohexylthiazole is relatively low (often <60°C depending on purity), and the lipophilic cyclohexyl group resists forming a lattice in polar solvents.

Troubleshooting Table: Crystallization Failures

SymptomProbable CauseCorrective Action
Oiling Out Solvent boiling point > Product melting point.Switch Solvent: Use a lower-boiling solvent pair. Try Methanol/Water instead of Ethanol/Water. Keep the temperature below 40°C.
No Precipitate Solution is too dilute or too lipophilic.Cooling Ramp: Cool to -20°C slowly. If using Hexanes, add a "seed" crystal or scratch the glass.
Sticky Gum Impurities (oligomers) preventing packing.Trituration: Sonicate the gum in cold n-Pentane . The impurities often dissolve, leaving the solid thiazole behind.

Module 3: Chromatography Support

Q: I see significant "tailing" on my TLC and column. Is my compound decomposing?

A: Yes, likely. Standard Silica Gel (SiO₂) is slightly acidic (pH 6.0–6.5). The 2-chlorothiazole moiety is acid-sensitive. Prolonged exposure to acidic silica can cause hydrolysis (replacement of Cl with OH) or ring opening.

Solution: Neutralize the Stationary Phase You must buffer your silica gel.

  • Pre-treatment: Flush your column with Mobile Phase + 1% Triethylamine (TEA) .

  • Running: Run your purification using Mobile Phase + 0.1% TEA .

  • Alternative: Use Neutral Alumina (Aluminum Oxide) instead of silica. It is far gentler on the C-Cl bond.

Q: What is the optimal solvent system?

A: Due to the cyclohexyl group, the molecule is very non-polar.

  • Standard: Hexane/Ethyl Acetate (Start 100:0

    
     90:10). It usually elutes early (
    
    
    
    in 9:1 Hex/EtOAc).
  • For "Greasy" Impurities: If you cannot separate it from the de-chlorinated byproduct (4-cyclohexylthiazole), switch to Dichloromethane (DCM) / Pentane . The selectivity of DCM often resolves the halo-thiazole from the hydro-thiazole.

Visualizing the Workflow

The following diagram outlines the decision logic for purifying 2-chloro-4-cyclohexyl-1,3-thiazole based on the crude profile.

PurificationLogic cluster_warn Critical Warning Start Crude Reaction Mixture Decision1 Is Copper Present? (Green/Black Color) Start->Decision1 CheckTLC Analyze Purity (TLC/LCMS) Decision2 Major Impurities? CheckTLC->Decision2 Decision1->CheckTLC No CuWash Chelation Wash (NH4OH or EDTA) Decision1->CuWash Yes (Sandmeyer) CuWash->CheckTLC PathA High Purity (>85%) Mainly Oily Residue Decision2->PathA Clean Profile PathB Low Purity (<85%) Complex Mixture Decision2->PathB Dirty Profile Cryst Crystallization (MeOH/Water or Pentane Trituration) PathA->Cryst Column Flash Chromatography (Neutralized Silica) PathB->Column Final Pure 2-Chloro-4-cyclohexylthiazole Cryst->Final Column->Final Warning Add 1% TEA to Column to prevent hydrolysis! Warning->Column

Caption: Decision tree for the purification of 2-chloro-4-cyclohexyl-1,3-thiazole, highlighting the critical neutralization step for chromatography.

Module 4: Storage & Stability

Q: Can I store the purified compound in solution?

A: Avoid storing in nucleophilic solvents (Methanol, Ethanol) for long periods, as slow solvolysis can occur at the C-Cl position.

  • Recommended: Store as a solid at -20°C under Argon.

  • In Solution: If necessary, store in Anhydrous DCM or Toluene .

References

  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." (General mechanism and reagent classes).

  • Sandmeyer Reaction on Thiazoles: Koppe, M., et al. "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." Journal of Organic Chemistry. (Protocol for converting 2-amino to 2-chloro using CuCl₂/tBuONO).

  • Purification of Acid-Sensitive Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General reference for neutralizing silica gel with triethylamine).
  • Cyclohexyl Group Properties: PubChem. "Cyclohexane - Compound Summary." (Lipophilicity and solubility data for cyclohexyl derivatives).

Technical Support Center: Optimizing Solvent Selection for 2-Chloro-4-Cyclohexylthiazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-chloro-4-cyclohexylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles that govern reaction success.

Section 1: The Critical Role of the Solvent in 2-Chloro-4-Cyclohexylthiazole Chemistry

The 2-chloro-4-cyclohexylthiazole scaffold is a valuable building block in medicinal chemistry. The chlorine atom at the C2 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the thiazole ring system, making it a prime site for functionalization via Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] The success of these transformations—in terms of yield, purity, and reaction rate—is profoundly influenced by the choice of solvent.

A solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. Understanding the interplay between the solvent's properties and the reaction mechanism is paramount for optimization.

Key Solvent Properties and Their Impact:
  • Polarity: The polarity of a solvent is its ability to solvate charged or polar species. For SNAr reactions, polar solvents are generally preferred as they can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.[3]

  • Protic vs. Aprotic:

    • Polar Protic Solvents (e.g., water, ethanol, methanol) possess acidic protons and are capable of hydrogen bonding. While they are excellent at solvating ions, they can form a strong solvation shell around nucleophiles, effectively deactivating them and slowing down SNAr reactions.[3]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons. They can solvate cations but leave the anionic nucleophile relatively "naked" and highly reactive. This often leads to a significant rate enhancement in SNAr reactions.[4]

  • Boiling Point: The solvent's boiling point dictates the accessible temperature range for a reaction. Many substitutions on the 2-chlorothiazole ring require heating to overcome the activation energy barrier.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on 2-chloro-4-cyclohexylthiazole so slow?

A1: Sluggish reaction rates are most commonly due to suboptimal solvent choice or an insufficiently reactive nucleophile. The C2-chloro group on the thiazole ring is activated, but the reaction still requires favorable conditions.[2] If you are using a polar protic solvent like ethanol, the nucleophile is likely being over-solvated and deactivated.[3] Switching to a polar aprotic solvent such as DMF, DMSO, or NMP can dramatically increase the reaction rate by enhancing the nucleophile's reactivity.[1][4] Additionally, ensure your reaction temperature is appropriate; many of these substitutions require heating.[5]

Q2: I'm seeing multiple products in my reaction mixture. What are the likely side reactions?

A2: Side product formation often points to issues with temperature control or the stability of your reagents. Common side reactions can include:

  • Reaction at other sites: While the C2 position is most electrophilic, strong nucleophiles under harsh conditions might interact with other parts of the molecule.

  • Decomposition: Thiazole rings can be sensitive to very high temperatures or strongly acidic/basic conditions, leading to decomposition.[5]

  • Hydrolysis: If water is present in the reaction, hydrolysis of the 2-chloro group to a 2-hydroxythiazole derivative can occur, especially at elevated temperatures.[6] Ensure all reagents and solvents are anhydrous.

Q3: How do I choose the best starting solvent for a new reaction with 2-chloro-4-cyclohexylthiazole?

A3: For nucleophilic substitutions, a polar aprotic solvent is the most logical starting point. Dimethylformamide (DMF) is an excellent initial choice due to its high polarity, high boiling point, and ability to dissolve a wide range of organic and inorganic reagents.[7] A small-scale solvent screen comparing DMF, DMSO, acetonitrile (ACN), and perhaps a less polar solvent like 1,4-dioxane can provide valuable data for optimization.[7]

Q4: Can I use greener, more sustainable solvents?

A4: Yes, there is a significant push towards greener chemistry in thiazole synthesis.[8] While traditional polar aprotic solvents are effective, they pose environmental and safety concerns. Depending on your specific transformation, options like ethanol/water mixtures (for certain cyclizations) or even ionic liquids have been explored.[8][9] Ionic liquids, in particular, offer benefits like low vapor pressure and recyclability, serving as both the solvent and a catalytic system in some cases.[8] However, a direct substitution for an SNAr reaction may require significant optimization.

Section 3: Troubleshooting Guides

Guide 1: Low or No Product Yield
Possible Cause Troubleshooting & Optimization Strategy
1. Inappropriate Solvent Choice The solvent may be deactivating your nucleophile (if protic) or failing to stabilize the reaction intermediate (if nonpolar). Solution: Switch from a protic or nonpolar solvent to a polar aprotic solvent like DMF or DMSO. These solvents enhance nucleophilicity and stabilize the charged intermediates in SNAr reactions.[4]
2. Suboptimal Reaction Temperature The activation energy for the substitution is not being overcome. Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.[5] Microwave-assisted heating can also be highly effective for accelerating these reactions.[10]
3. Insufficiently Reactive Nucleophile The chosen nucleophile may not be strong enough to displace the chloride. Solution: If possible, switch to a more nucleophilic reagent. Alternatively, the nucleophile can often be activated by using a stronger, non-nucleophilic base (e.g., NaH or K₂CO₃) to ensure it is fully deprotonated.
4. Presence of Water/Moisture Water can hydrolyze the starting material or react with strong bases, quenching the reaction. Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Guide 2: Formation of Impurities / Side Products
Possible Cause Troubleshooting & Optimization Strategy
1. Reaction Temperature is Too High Excessive heat can cause decomposition of the thiazole ring or promote undesired side reactions. Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider extending the reaction time or using a more effective solvent/catalyst system to achieve conversion under milder conditions.[11]
2. Hydrolysis of C2-Cl Group Trace amounts of water are reacting with the starting material to form 2-hydroxy-4-cyclohexylthiazole. Solution: Rigorously exclude water from the reaction system by using anhydrous solvents and running the reaction under an inert atmosphere.[6]
3. Impure Starting Materials Impurities in the 2-chloro-4-cyclohexylthiazole or the nucleophile can lead to unexpected byproducts. Solution: Verify the purity of your starting materials by NMR, LC-MS, or another appropriate analytical technique. Purify if necessary before proceeding.[10]
Guide 3: Difficult Product Isolation & Purification
Possible Cause Troubleshooting & Optimization Strategy
1. High-Boiling Solvent (DMF/DMSO) These solvents are difficult to remove under reduced pressure and can complicate product isolation. Solution: After the reaction, perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with brine to remove residual DMF/DMSO.[12]
2. Product is Water-Soluble The product may have significant solubility in the aqueous phase during workup, leading to low recovery. Solution: Before discarding the aqueous layer, check it by TLC or LC-MS. If the product is present, perform multiple extractions with an organic solvent. Saturating the aqueous layer with NaCl can sometimes decrease the solubility of the organic product.[12]
3. Product Instability on Silica Gel The thiazole nitrogen can interact strongly with the acidic silica gel, causing streaking or decomposition during column chromatography. Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1%). Alternatively, consider using a different stationary phase like neutral or basic alumina.[5]

Section 4: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a starting point for reacting 2-chloro-4-cyclohexylthiazole with a generic amine nucleophile.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4-cyclohexylthiazole (1.0 eq).

  • Reagent Addition: Add anhydrous DMF (to make a ~0.5 M solution), the amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Solvent Property Comparison
SolventDielectric Constant (Polarity)TypeBoiling Point (°C)Common Use Case for Thiazole Reactions
Water 80.1Polar Protic100Can be a green solvent for some syntheses, but generally avoided in SNAr due to nucleophile deactivation and hydrolysis risk.[9]
DMSO 47.2Polar Aprotic189Excellent for SNAr; dissolves many salts and promotes high reaction rates, but difficult to remove.[7]
Acetonitrile (ACN) 37.5Polar Aprotic82Good for SNAr at moderate temperatures; easier to remove than DMF/DMSO.
DMF 36.7Polar Aprotic153A versatile and highly effective solvent for SNAr; a common first choice for screening.[7][10]
Methanol 32.7Polar Protic65Sometimes used in cyclization steps, but generally a poor choice for SNAr with anionic nucleophiles.[10][13]
Ethanol 24.6Polar Protic78Similar to methanol; often used in recrystallizations.[5][10]
1,4-Dioxane 2.2Nonpolar Aprotic101Can be used when a less polar environment is required, but may result in slower SNAr rates.[7]
Toluene 2.4Nonpolar Aprotic111Generally not suitable for SNAr due to low polarity, but used in other reaction types.[9]
Visualizations: Workflow and Mechanism

Solvent_Selection_Workflow start Define Reaction (e.g., SNAr on 2-chloro-4-cyclohexylthiazole) screen Initial Solvent Screen (Small Scale) start->screen dmf DMF dmso DMSO acn Acetonitrile dioxane 1,4-Dioxane analyze Analyze Results (Yield, Purity, Rate) decision Outcome Acceptable? analyze->decision optimize Optimize Conditions (Temp, Concentration) decision->optimize Yes troubleshoot Troubleshoot (Consult Guide) decision->troubleshoot No scaleup Scale-Up Reaction optimize->scaleup troubleshoot->screen

Caption: A workflow for systematic solvent selection and optimization.

SNAr_Mechanism reactants 2-Chloro-4-cyclohexylthiazole + Nu⁻ transition1 Transition State 1 reactants->transition1  Addition of Nucleophile intermediate Meisenheimer Complex (Anionic Intermediate) transition1->intermediate solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Stabilizes this complex intermediate->solvent transition2 Transition State 2 intermediate->transition2  Loss of Leaving Group products Substituted Product + Cl⁻ transition2->products

Caption: The role of polar aprotic solvents in stabilizing the SNAr intermediate.

Section 5: References

  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024). RSC Publishing.

  • Troubleshooting guide for the synthesis of benzothiazole derivatives. (2025). Benchchem.

  • Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. (2024). PMC.

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Royal Society of Chemistry.

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Publishing.

  • Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. (2025). Benchchem.

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.

  • Technical Support Center: Regioselectivity in Reactions with 2-Chloro-4-bromobenzothiazole. (2025). Benchchem.

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (N.D.). Pharmaguideline.

  • Technical Support Center: Optimizing Thiazole Cyclization Reactions. (2025). Benchchem.

  • How To: Troubleshoot a Reaction. (N.D.). University of Rochester Department of Chemistry.

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (N.D.). Asian Journal of Green Chemistry.

  • Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. (2016). ResearchGate.

  • Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. (2025). Benchchem.

Sources

Technical Support Center: Thermal Stability of 2-Chloro-4-cyclohexyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the thermal properties of 2-Chloro-4-cyclohexyl-1,3-thiazole. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from structurally related thiazole, chlorinated heterocyclic, and cyclohexyl-substituted compounds to provide a robust framework for experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs): Core Concepts & Predicted Behavior

Q1: What is the predicted thermal stability of 2-Chloro-4-cyclohexyl-1,3-thiazole?

A: The thermal stability of 2-Chloro-4-cyclohexyl-1,3-thiazole is predicted to be moderate, with decomposition likely initiating in the range of 180-280 °C in an inert atmosphere. This prediction is based on the following structural considerations:

  • Thiazole Ring: The 1,3-thiazole core is an aromatic heterocyclic system that generally imparts good thermal stability. Studies on various thiazole derivatives show decomposition onsets typically above 160-190 °C[1].

  • C-Cl Bond: The chloro-substituent on the C2 position is a potential initiation point for degradation. The C-Cl bond is often weaker than C-C or C-H bonds in the aromatic system and can be cleaved at elevated temperatures, often leading to the elimination of hydrogen chloride (HCl)[2].

  • Cyclohexyl Group: The saturated cyclohexyl ring is less stable than the aromatic thiazole core. At high temperatures, it can undergo dehydrogenation or fragmentation.

Q2: What are the most probable thermal decomposition pathways?

A: The decomposition is likely a multi-step process initiated by the weakest bonds in the molecule. Key potential pathways include:

  • Dehydrochlorination: The initial, and often primary, degradation step for many chlorinated organic compounds is the elimination of HCl[2]. This can occur via intramolecular elimination involving a hydrogen atom from the cyclohexyl ring.

  • Thiazole Ring Cleavage: Following or concurrent with initial bond scission, the thiazole ring can fragment. This typically involves the breaking of the C-S and C-N bonds, leading to the formation of smaller, volatile nitrogen and sulfur-containing species like hydrogen cyanide (HCN), isothiocyanates (HNCO), and sulfur oxides (in an oxidative environment).

  • Cyclohexyl Group Fragmentation: The cyclohexyl substituent may undergo dehydrogenation to form cyclohexene or even benzene, or it may fragment into smaller aliphatic chains.

Q3: What analytical techniques are recommended for a comprehensive thermal analysis?

A: A multi-technique approach is essential for a complete understanding.

  • Thermogravimetric Analysis (TGA): This is the primary technique to determine the onset temperature of decomposition (Tonset), the temperatures of maximum mass loss rates, and the total mass loss. It quantifies the stability of the material as a function of temperature.[1][3]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It is critical for identifying the melting point, polymorphic transitions, and whether decomposition events are endothermic or exothermic.

  • Evolved Gas Analysis (EGA): Coupling the outlet of a TGA instrument to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR) allows for the real-time identification of gaseous byproducts released during decomposition. This is crucial for elucidating the degradation pathways.[2][4]

Experimental Planning & Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the decomposition profile of 2-Chloro-4-cyclohexyl-1,3-thiazole.

Objective: To determine the onset temperature of degradation and characterize the mass loss profile.

Methodology:

  • Sample Preparation: Ensure the sample is a fine, homogeneous powder to promote uniform heat distribution. Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Purge Gas: Use high-purity nitrogen or argon at a constant flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), typically calculated as the intersection of the baseline with the tangent of the mass loss curve.

    • Identify the temperature(s) of maximum decomposition rate from the peak(s) of the derivative thermogravimetric (DTG) curve.

    • Quantify the mass loss for each distinct decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and the enthalpy of fusion, and to characterize the thermal nature (endothermic/exothermic) of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan is crucial to prevent mass loss due to sublimation before decomposition.

  • Instrument Setup:

    • Purge Gas: Use nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 3 minutes.

      • Ramp the temperature from 30 °C to a temperature approximately 50 °C above the final decomposition temperature observed in TGA, at a rate of 10 °C/min.

  • Data Analysis:

    • Identify the sharp endothermic peak corresponding to the melting point.

    • Integrate the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Observe any broad endothermic or sharp exothermic peaks at higher temperatures that correspond to decomposition events noted in the TGA analysis.

Visual Workflow: Comprehensive Thermal Analysis

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Primary Analysis cluster_advanced Phase 3: Mechanistic Insight cluster_final Phase 4: Synthesis & Reporting Sample Homogenize & Weigh Sample TGA TGA Scan (N2, 10°C/min to 600°C) Sample->TGA Initial Stability DSC DSC Scan (N2, 10°C/min, sealed pan) Sample->DSC Phase Transitions TGAMS TGA-MS / TGA-FTIR (Evolved Gas Analysis) TGA->TGAMS If decomposition observed Analysis Correlate Data & Determine Pathways TGA->Analysis DSC->Analysis TGAMS->Analysis

Caption: A logical workflow for the comprehensive thermal analysis of a novel compound.

Troubleshooting Guide

Issue: My TGA curve shows significant weight loss below 100 °C.

  • Potential Cause: Presence of residual volatile solvent (e.g., from purification) or adsorbed moisture.

  • Recommended Solution:

    • Verify Purity: Confirm the absence of solvents using techniques like 1H NMR or GC-MS.

    • Drying: Dry the sample under high vacuum at a temperature well below its decomposition point (e.g., 40-50 °C) for several hours before TGA analysis.

    • Modified TGA Program: Add an isothermal hold step in your TGA program (e.g., hold at 100 °C for 15 minutes) to drive off any residual solvent or water before the main decomposition ramp begins.

Issue: The decomposition onset temperature varies between experimental runs.

  • Potential Cause 1: Inconsistent sample mass or packing in the crucible.

  • Solution: Use a consistent sample mass (±0.5 mg) for all runs. Ensure the sample forms a thin, even layer at the bottom of the crucible to avoid heat transfer limitations.

  • Potential Cause 2: Variation in the heating rate or purge gas flow rate.

  • Solution: Calibrate the instrument regularly. Always use the exact same experimental parameters (heating rate, gas type, flow rate) for comparable results. Kinetic effects can cause the observed onset temperature to shift with the heating rate.

Issue: I observe a sharp, sudden weight loss in my TGA, and the DSC shows a strong exothermic peak at the same temperature.

  • Potential Cause: This indicates a rapid, energetic, and potentially hazardous decomposition event. This is a critical safety observation.

  • Recommended Action:

    • STOP & RE-EVALUATE: Do not attempt to run larger-scale heating experiments.

    • Reduce Sample Size: Immediately reduce the sample size for all subsequent thermal analyses (e.g., to <1 mg) to minimize the energy released.

    • Use High-Pressure Crucibles: Consider using high-pressure or vented crucibles for DSC to contain or safely release pressure from gas evolution.

    • Consult Safety Officer: This behavior warrants a full safety review before any further high-temperature work is conducted.

Issue: My sample is dark and discolored after the experiment, but the TGA shows residual mass.

  • Potential Cause: Formation of a non-volatile, carbonaceous residue or char. This is common for organic molecules, especially aromatic ones.

  • Recommended Solution: To analyze the nature of the char, you can perform a subsequent TGA run on the same sample, but this time switching the purge gas from nitrogen to air or oxygen at the end of the first heating ramp. The temperature at which the remaining residue burns off in the oxidative atmosphere can provide information about its composition.

Visual Guide: Troubleshooting Unexpected TGA Results

G Start Unexpected TGA Weight Loss? Cause1 Weight Loss < 120°C? Start->Cause1 Cause2 Inconsistent T_onset? Start->Cause2 Cause3 Sharp Exothermic Event? Start->Cause3 Solvent Likely Solvent/Moisture Solution: - Dry sample under vacuum - Add isothermal hold to method Cause1->Solvent Yes Inert Continue Analysis Cause1->Inert No Cause2->Inert No Inconsistent Likely Inconsistent Method Solution: - Use consistent sample mass - Verify heating/flow rates Cause2->Inconsistent Yes Cause3->Inert No Hazard ! POTENTIAL HAZARD ! Action: - Reduce sample size - Conduct safety review - Use high-pressure pans Cause3->Hazard Yes

Caption: A troubleshooting flowchart for common issues in TGA experiments.

Safety Precautions for High-Temperature Experiments

WARNING: Heating chlorinated organic compounds can release toxic and corrosive gases. All high-temperature experiments must be conducted with appropriate safety measures.

  • Primary Hazards:

    • Toxic Gas Evolution: Decomposition is highly likely to produce corrosive hydrogen chloride (HCl) gas, as well as toxic hydrogen cyanide (HCN), nitrogen oxides (NOx), and sulfur oxides (SOx).

    • Runaway Reactions: As with any new compound, the potential for a rapid, uncontrolled exothermic decomposition exists.

  • Engineering Controls:

    • All heating experiments, including TGA and DSC, must be performed within a certified chemical fume hood to ensure adequate ventilation.[5]

    • The exhaust from the analytical instruments should be vented directly into the fume hood's exhaust system.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. A full-face shield is recommended when handling the material outside of an instrument.[5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Emergency Procedures:

    • Ensure a Class ABC or D fire extinguisher is accessible.

    • Keep spill kits for acids and organic compounds readily available.

    • In case of an uncontrolled reaction, evacuate the area and alert emergency personnel. Do not attempt to cool a runaway reaction with water, as this can exacerbate the situation.[6][7]

Data Summary: Comparative Thermal Stability

To provide context for expected results, the following table summarizes TGA data for structurally related compounds.

Compound/ClassOnset of Decomposition (Tonset)AtmosphereKey Observations & Reference
General Thiazole Ligands160 - 190 °CAirThermolysis is a two-stage process.[1]
Substituted Triazinyl Heterocycles> 260 °CAirChlorine substituents increased thermal stability compared to the parent compound.[2]
Nitrogen-Rich Heterocyclic Esters> 250 °CInert (N2)Pyrolysis proceeds via a radical mechanism, breaking C-N, C-C, and C-O bonds.[8]
2-Chloroethanol~430 °CVacuumDecomposes into acetaldehyde and hydrogen chloride.[9]

References

  • Murdoch University. Unimolecular decomposition of C3Cl6: pathways for formation of cylic chlorinated compounds.
  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available from: [Link]

  • ACS Omega. (2021, August 8). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. Available from: [Link]

  • PMC. (2021, April 16). Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties. Available from: [Link]

  • PMC. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available from: [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Available from: [Link]

  • ResearchGate. (2022, December 5). Thermal decomposition pathways of chlorinated trisilanes. Available from: [Link]

  • OxyChem. CHLORINATED ORGANICS HANDBOOK. Available from: [Link]

  • University of Washington. (2019, May 13). Handling Chlorine Safely. Available from: [Link]

  • ResearchGate. Breakpoint Chemistry and Volatile Byproduct Formation Resulting from Chlorination of Model Organic-N Compounds. Available from: [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

  • Halogen Valve Systems. Chlorine Safety. Available from: [Link]

  • University of California, Berkeley. (n.d.). Heat and Heating Devices. Environment, Health and Safety. Available from: [Link]

  • MDPI. (2024, January 9). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Available from: [Link]

  • Scite.ai. The thermal decomposition of 2-chloroethanol. Available from: [Link]

Sources

Technical Support Center: Thiazole Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning in Cross-Coupling of Chlorothiazoles Document ID: TSC-THZ-004 Status: Active / Verified

Executive Summary: The "Thiazole Trap"

To the Researcher: You are likely reading this because your Suzuki or Buchwald-Hartwig coupling with a chlorothiazole stalled at <30% conversion, or the catalyst precipitated as Pd-black immediately.

The Root Cause: Chlorothiazoles are deceptive. While the C-Cl bond is electronically activated for oxidative addition, the heterocycle itself acts as a chelating poison . The thiazole nitrogen (N) and sulfur (S) atoms are potent Lewis bases that displace phosphine ligands from the Palladium center. This forces the catalyst into a thermodynamically stable but catalytically inactive "off-cycle" resting state (heteroatom coordination), effectively shutting down the reaction.

Mechanism of Failure (Visualized)

The diagram below illustrates the competition between the productive catalytic cycle and the "Death Loop" caused by thiazole coordination.

ThiazolePoisoning Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd(II)-Ar-Cl) Pd0->OxAdd + Chlorothiazole Poison2 S-Poisoning (Irreversible Deactivation) Pd0->Poison2 S-Coordination TransMet Transmetalation OxAdd->TransMet + Boronic Acid/Amine Poison1 N-Coordination (Off-Cycle Resting State) OxAdd->Poison1 Ligand Displacement by Thiazole N Prod Product + Pd(0) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration Poison1->OxAdd Heat/Bulky Ligand (Reversible) Agglo Pd Black (Agglomeration) Poison1->Agglo Ligand Loss

Figure 1: The "Off-Cycle" trap. Note that Nitrogen coordination is often reversible with heat/sterics, while Sulfur interaction can lead to irreversible catalyst death.

Ligand & Precatalyst Selection Strategy

Do not use generic catalysts like Pd(PPh3)4 or PdCl2(PPh3)2 for chlorothiazoles. They lack the steric bulk to prevent heteroatom coordination.

Validated Catalyst Systems
Catalyst ClassRecommended Ligand/PrecatalystMechanism of ActionBest For...
Dialkylbiaryl Phosphines XPhos Pd G4 or RuPhos Pd G4 Extreme steric bulk prevents the thiazole N/S from binding to the Pd center.General Purpose. High yields for 2-Cl and 4-Cl thiazoles.
Bis-phosphines Pd(dppf)Cl2 or Xantphos Pd G3 Chelating effect prevents ligand stripping by the heterocycle.Scale-up. More robust, less air-sensitive, but slower rates.
PEPPSI Pd-PEPPSI-IPent N-Heterocyclic Carbene (NHC) ligands bind tighter than phosphines, resisting displacement.Difficult Substrates. Sterically hindered coupling partners.

Troubleshooting Guide (Q&A)

Scenario A: "My reaction turns black instantly."

Diagnosis: Rapid Catalyst Decomposition (Agglomeration). The Cause: The thiazole displaced your ligands, leaving "naked" Palladium which aggregated into Pd-black. The Fix:

  • Switch to a G3/G4 Palladacycle Precatalyst: These activate efficiently without generating inhibitory byproducts.

  • Increase Ligand Loading: If using Pd2(dba)3 + Ligand, use a 1:2 or 1:4 ratio (Pd:L) to shift equilibrium away from the unligated species.

  • Check Solvent: DMF and DMAc can stabilize Pd nanoparticles better than Toluene, preventing crash-out.

Scenario B: "I see starting material and de-chlorinated thiazole (Hydrodehalogenation)."

Diagnosis: Protodehalogenation. The Cause: The oxidative addition occurred, but the transmetalation failed. The Pd-Ar intermediate grabbed a hydride (from solvent or beta-hydride elimination) instead of the coupling partner. The Fix:

  • Anhydrous Conditions: Switch base from aqueous K2CO3 to anhydrous K3PO4 or Cs2CO3 .

  • Solvent Switch: Avoid alcohols. Use 1,4-Dioxane or THF .

  • Boost Transmetalation: Add CuI (5-10 mol%) as a co-catalyst (Liebeskind-Srogl type effect) to facilitate transfer of the nucleophile.

Scenario C: "The reaction stalls at 50% conversion."

Diagnosis: Product Inhibition. The Cause: The product (a biaryl thiazole) is often a better ligand than the starting material. It is poisoning the catalyst as it forms. The Fix:

  • Use "Throw-Away" Ligands: Use a highly active catalyst like Pd(dtbpf)Cl2 .

  • Scavengers: Add a small amount of pivalic acid (30 mol%) . This aids in the protonolysis of the Pd-heterocycle bond during the C-H activation steps (relevant for CMD pathways) but also stabilizes intermediates in cross-coupling.

Validated Protocol: Suzuki Coupling of 2-Chlorothiazole

Note: 2-Chlorothiazoles are thermally unstable. Do not overheat.

Reagents:

  • 2-Chlorothiazole derivative (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv) - Excess required due to protodeboronation.

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane/Water (10:1 ratio) - Strictly degassed.

Step-by-Step:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen is the enemy of this cycle.

  • Charge Solids: Add Chlorothiazole, Boronic Acid, Base, and Catalyst to a vial equipped with a stir bar.

  • Seal & Purge: Cap the vial (septum screw cap). Evacuate and backfill with Argon x3.

  • Injection: Syringe in the degassed solvent mixture.

  • Reaction: Heat to 60°C (Start low! 2-chlorothiazoles degrade at >80°C). Monitor by LCMS at 1 hour.

    • If sluggish: Ramp to 80°C.

    • If black ppt forms: Stop. Retry with Pd(dppf)Cl2.[1]

References

  • Mechanistic Insight on Heterocycle Poisoning

    • Title: "Overcoming the Limitations of Directed C–H Functionaliz
    • Source:J. Am. Chem. Soc.[2][3] (via NCBI/PMC)

    • Context: Discusses how N/S coordination poisons Pd(II)
  • Ligand Selection (Buchwald G3/G4)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of (Hetero)Aryl Chlorides"
    • Source:Chem. Sci.[4] (Buchwald Group) / BenchChem Guide

    • Context: Establishes XPhos and RuPhos as superior ligands for electron-deficient heteroaryl chlorides.[5]

    • (General Reference for Catalyst Guides)

  • Sulfur Poisoning Specifics

    • Title: "Poisoning and deactivation of palladium c
    • Source:Journal of Molecular C
    • Context: Details the irreversible nature of sulfur interaction with Pd surfaces and complexes.
  • Protocol Optimization

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide"
    • Source: Yoneda Labs
    • Context: Provides practical stoichiometry and solvent choices for difficult substr

Sources

Validation & Comparative

A Comparative Crystallographic Guide to 4-Cyclohexyl Substituted Thiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the 4-Cyclohexyl Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component in designing molecules that can effectively interact with biological targets. The incorporation of a cyclohexyl group at the 4-position of the thiazole ring introduces a bulky, lipophilic moiety that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This substituent can modulate solubility, membrane permeability, and metabolic stability, while also providing a vector for exploring steric interactions within a target's binding site.

X-ray crystallography provides the definitive atomic-level blueprint of these molecules, revealing crucial information about bond lengths, bond angles, and the overall conformation of the cyclohexyl and thiazole rings. This data is invaluable for computational modeling, guiding the design of next-generation therapeutics with improved potency and selectivity.

Comparative Analysis of Crystallographic Data

To illustrate the structural landscape of cyclohexyl-substituted heterocyclic compounds, we will compare the crystallographic data of a 4-cyclohexyl substituted triazole with a 2-cyclohexyl substituted thiazole derivative. While a direct crystallographic comparison of multiple 4-cyclohexyl thiazoles is limited by the availability of public data, this analysis provides valuable insights into the conformational preferences of the cyclohexyl group and the influence of the heterocyclic core.

Parameter4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[1]2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine[2]
CCDC No. 2450625Not explicitly found in search
Formula C12H15N3S2C12H14N2S
Crystal System MonoclinicMonoclinic
Space Group P21/nP21/c (inferred from similar structures)
a (Å) 5.51310(10)7.8884(5)
b (Å) 15.4525(4)11.8079(7)
c (Å) 15.9261(4)12.2134(6)
α (°) 9090
β (°) 99.844(2)100.589(6)
γ (°) 9090
Volume (ų) 1336.79(5)1118.25(11)
Z 44

Key Observations:

  • Conformational Flexibility: In both structures, the cyclohexyl ring adopts a stable chair conformation. This is the most common and lowest energy conformation for a cyclohexane ring and is expected to be the predominant form in solution as well. The orientation of the cyclohexyl ring relative to the heterocyclic core, however, can vary. In the case of 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine, the mean plane of the cyclohexane ring is twisted from the thiazolopyridine ring system by 39.57 (6)°.[2] This dihedral angle is a critical parameter for understanding how the cyclohexyl group will be presented to a biological target.

  • Influence of the Heterocyclic Core: The difference in the unit cell parameters between the triazole and the fused thiazole derivative highlights the impact of the core ring system on the crystal packing. The presence of the thiophene group in the triazole derivative and the fused pyridine ring in the thiazole derivative will lead to different intermolecular interactions, which in turn dictate how the molecules arrange themselves in the solid state.

Experimental Protocol for X-ray Crystallography of a Novel 4-Cyclohexyl Thiazole

This section provides a detailed, self-validating protocol for obtaining publication-quality X-ray crystallography data for a novel 4-cyclohexyl substituted thiazole. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis and Purification

The first and most critical step is the synthesis of the target 4-cyclohexyl thiazole derivative. A common synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For a 4-cyclohexyl thiazole, the starting materials would be a 1-bromo-1-cyclohexylethanone and a suitable thioamide.

Rationale: The Hantzsch synthesis is a robust and versatile method for preparing a wide variety of thiazole derivatives. The choice of starting materials directly dictates the substitution pattern on the final thiazole ring.

Following the synthesis, rigorous purification of the compound is paramount. This is typically achieved through column chromatography followed by recrystallization. The purity of the compound should be confirmed by NMR spectroscopy and mass spectrometry before attempting crystallization.

Rationale: Impurities can significantly hinder or prevent the growth of single crystals suitable for X-ray diffraction.

Crystallization

The process of growing single crystals is often the most challenging part of the crystallographic workflow. It is an empirical science that requires screening of various conditions.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Dissolve the purified compound in a small amount of a suitable solvent in which it is readily soluble (e.g., dichloromethane, acetone, or ethyl acetate).

  • Slow Evaporation: Place the solution in a small, loosely capped vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a good solvent.

    • Place a small drop of this solution on a siliconized glass coverslip (hanging drop) or in a crystallization well (sitting drop).

    • Invert the coverslip over a reservoir containing a poor solvent (a solvent in which the compound is less soluble) or place the well in a sealed chamber with the poor solvent.

    • The vapor of the poor solvent will slowly diffuse into the drop, gradually decreasing the solubility of the compound and promoting crystallization.

  • Temperature Gradient: Create a slight temperature gradient across the crystallization vessel. The compound will be more soluble at the warmer end and will crystallize at the cooler end.

Rationale: The goal of crystallization is to slowly and controllably bring the solution to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation as an amorphous solid.

X-ray Data Collection and Structure Solution

Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction.

Workflow for Data Collection and Structure Solution:

A schematic of the X-ray crystallography workflow.

Detailed Steps:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (to minimize radiation damage) and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or the Patterson function.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the best possible fit.

  • Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

  • CIF File Generation: The final crystallographic data is compiled into a Crystallographic Information File (CIF), which is the standard format for depositing crystal structures in databases like the Cambridge Structural Database (CSD).

Rationale: Each step in this workflow is designed to move from the experimental diffraction pattern to a chemically meaningful and accurate three-dimensional model of the molecule. The refinement and validation steps are crucial for ensuring the reliability of the final structure.

Conclusion

The 4-cyclohexyl thiazole scaffold is a valuable building block in modern drug discovery. A thorough understanding of its three-dimensional structure through X-ray crystallography is essential for optimizing its interactions with biological targets. While a comprehensive comparative database of these specific structures is still growing, the available data and established protocols provide a solid foundation for researchers in this field. By following rigorous experimental procedures and leveraging the power of crystallographic databases, scientists can continue to unlock the full potential of this important chemical motif in the development of new and effective medicines.

References

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Ajarim, M. D., & Kariuki, B. M. (2015). Crystal structure of 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o866. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-cyclohexyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation and discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of specialized reagents like 2-Chloro-4-cyclohexyl-1,3-thiazole is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage the disposal of this halogenated heterocyclic compound.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal process, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for 2-Chloro-4-cyclohexyl-1,3-thiazole is not extensively published, the known hazards of structurally related chlorinated thiazole derivatives provide a strong basis for a conservative safety assessment.

Likely Hazard Profile:

  • Skin and Eye Irritation: Similar compounds are classified as skin and eye irritants.[1][2] Direct contact can cause irritation or, in some cases, burns.[3]

  • Toxicity: Related compounds are noted as being toxic or harmful if swallowed or in contact with skin.[3][4]

  • Aquatic Toxicity: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[3] Therefore, preventing entry into drains and waterways is a critical directive.[1][5]

Causality in PPE Selection

The choice of Personal Protective Equipment (PPE) is a direct response to these identified risks. The goal is to create an impermeable barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or a face shield.Protects against accidental splashes that could cause serious eye irritation or damage.[1][3]
Hand Protection Chemically resistant, impermeable gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation, sensitization, or toxic absorption.[3]
Body Protection A standard laboratory coat is mandatory. For larger quantities or spill response, a chemically resistant apron or suit is recommended.Protects skin and personal clothing from contamination.[1][3]
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or dust, or if ventilation is inadequate.Avoids inhalation of any potentially harmful vapors or dust.[4]

All handling and preparation for disposal should occur within a certified chemical fume hood to ensure adequate ventilation.[3] An emergency eye wash station and safety shower must be readily accessible.[3]

Waste Characterization and Segregation

2-Chloro-4-cyclohexyl-1,3-thiazole is classified as a halogenated organic compound due to the presence of a carbon-chlorine bond.[6][7] This classification is critical as federal and local regulations often prohibit the land disposal of such wastes and mandate specific treatment methods, such as incineration at a licensed facility.[8][9]

The Cardinal Rule: Do Not Mix Waste Streams. Mixing halogenated waste with non-halogenated organic solvents or aqueous waste streams is a common and costly mistake. It complicates the disposal process, significantly increases disposal costs, and can create dangerous chemical incompatibilities.[10]

Incompatible Materials: To prevent violent reactions, heat generation, or the release of toxic gases, segregate 2-Chloro-4-cyclohexyl-1,3-thiazole waste from the following:

  • Strong Oxidizing Agents [2][11]

  • Strong Acids and Bases [2]

  • Alkali Metals [12]

Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the safe disposal of 2-Chloro-4-cyclohexyl-1,3-thiazole and items contaminated with it.

Step 1: Containerization
  • Primary Container: Collect all waste, including pure compound, reaction residues, and contaminated solvents, in a designated, leak-proof container made of compatible material (e.g., glass or high-density polyethylene).

  • Solid Waste: Items such as contaminated gloves, weigh boats, and pipette tips should be double-bagged and placed in a separate, clearly labeled solid waste container.

  • Container Integrity: Ensure the container is in good condition, with a tightly sealing cap. Never overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 2: Labeling

Proper labeling is a cornerstone of safe waste management. The label must be unambiguous and securely affixed to the container.

  • Use an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Clearly write the full chemical name: "Waste 2-Chloro-4-cyclohexyl-1,3-thiazole".

  • List all components and their approximate percentages, including any solvents.

  • Indicate the specific hazards (e.g., "Irritant," "Toxic," "Environmental Hazard").

  • Write the date accumulation started and the name of the responsible researcher or lab.

Step 3: Storage and Segregation
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area must be under the control of the laboratory personnel, away from general traffic, and clearly marked.

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

  • Ensure the storage location is segregated from the incompatible materials listed in Section 2.[12]

Step 4: Arranging for Disposal
  • Never dispose of this chemical down the drain or in the regular trash.[5][10][13] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[3]

  • Contact your institution's EHS department to schedule a pickup. They are the experts in managing the final disposal process.

  • The EHS department will work with a licensed hazardous waste disposal company that will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-4-cyclohexyl-1,3-thiazole.

G cluster_prep Preparation & Handling cluster_container Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste: 2-Chloro-4-cyclohexyl-1,3-thiazole B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Work in Fume Hood B->C D Select Appropriate Waste Container C->D E Affix Hazardous Waste Label D->E F List All Components & Hazards E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Segregate from Incompatibles H->I J Contact EHS for Waste Pickup I->J K Transport to Licensed Disposal Facility J->K

Caption: Decision workflow for the disposal of 2-Chloro-4-cyclohexyl-1,3-thiazole.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]

  • Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or commercial sorbent). Collect the contaminated material into a designated hazardous waste container.

  • Large Spill (outside a fume hood): Evacuate the immediate area and alert others.[1] Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - Apollo Scientific. (2007). Apollo Scientific.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Pennsylvania Health System.
  • 2-CHLORO-4-METHYL-THIAZOLE - Safety D
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
  • SAFETY D
  • Thiazole - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Incompatible Chemicals. (n.d.). Utah State University Office of Research Environmental Health and Safety.
  • HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01. (2021).
  • SAFETY DATA SHEET - Fisher Scientific. (2021). Fisher Scientific.
  • How to Properly Dispose of Old Pool Chemicals - Milton. (2024). Avalon Pools.
  • Examples of Incompatible Chemicals. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
  • Appendix K - Incompatible Chemicals. (n.d.). University of California, Santa Cruz Environmental Health and Safety.
  • How to Properly Dispose of Pool Chemicals. (2026). MLI Environmental.

Sources

Personal protective equipment for handling 2-Chloro-4-cyclohexyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

The "Why" Behind the Protocol: As a Senior Application Scientist, I treat 2-Chloro-4-cyclohexyl-1,3-thiazole not merely as a catalog reagent, but as a functionalized halogenated heterocycle . The combination of the reactive 2-chloro position (susceptible to nucleophilic displacement) and the lipophilic cyclohexyl group creates a specific risk profile: high skin absorption potential coupled with the inherent sensitization risks of the thiazole ring.

While specific Safety Data Sheets (SDS) for this exact derivative may be sparse, we apply Structure-Activity Relationship (SAR) logic from the 2-chlorothiazole class [1, 2]. We must assume this compound is an irritant (Skin/Eye) , a potential sensitizer , and harmful by absorption .

Core Hazard Classifications (Derived from Analogs):

  • Acute Toxicity (Dermal/Oral): Category 3/4 (Treat as Toxic).

  • Skin/Eye Corrosion: Category 2 (Irritant) to Category 1 (Damage) if hydrolyzed.

  • Sensitization: Skin Sensitizer Category 1 (Thiazole moiety).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just immediate burns, but long-term sensitization.

PPE CategoryRecommendationTechnical Rationale (The "Why")
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) for >1g handling.Permeation Dynamics: The cyclohexyl group increases lipophilicity, facilitating rapid permeation through thin latex or vinyl. Halogenated heterocycles can degrade standard nitrile over time. Double gloving provides a "breakthrough buffer." [3]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Hydrolysis Risk: Thiazoles can be lachrymators. Safety glasses with side shields are insufficient because vapors or dusts can bypass the seal. Goggles form a vapor barrier.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Inhalation Toxicity: If the compound is a solid, static charge can aerosolize dust during weighing. If liquid/oil, volatility is low but toxic. Always handle inside a hood; use N95 only if weighing outside containment is unavoidable.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Wrist Gap Vulnerability: The most common exposure point is the gap between the glove cuff and lab coat cuff. Tyvek sleeves bridge this gap.

Operational Protocol: The "Safe Handling Cycle"

This protocol uses a Check-Do-Verify system to ensure containment.

Phase A: Preparation & Weighing
  • Static Control: If the substance is solid, use an anti-static gun or ionizer bar. Thiazole powders are often "sticky" and prone to static fly-off.

  • The "Boat-in-Jar" Method:

    • Tare your weighing boat inside a secondary screw-top jar.

    • Add the chemical to the boat.

    • Screw the lid on the jar before removing it from the balance enclosure.

    • Result: Zero exposure during transport from balance to fume hood.

Phase B: Reaction Setup
  • Inert Atmosphere: 2-chlorothiazoles can hydrolyze to release HCl or degrade under humid conditions. Flush the reaction vessel with Nitrogen/Argon.

  • Solvent Choice: Avoid protic solvents unless specified. When dissolving, add solvent slowly to prevent exotherms that could aerosolize the compound.

Phase C: Quenching & Cleanup
  • Decontamination: Wipe all surfaces (balance, hood sash, handles) with a 10% bleach solution followed by water. The bleach helps oxidize and degrade the thiazole ring, reducing sensitization risk.

  • Doffing Sequence: Remove outer gloves

    
     Remove eyewear 
    
    
    
    Remove lab coat
    
    
    Remove inner gloves (peel from inside out). Wash hands with soap and cool water (hot water opens pores).

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of handling to minimize cross-contamination.

G cluster_0 Critical Containment Zone Start Risk Assessment (Check SDS/Analogs) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Weighing Weighing (Boat-in-Jar Method) PPE->Weighing Verify Airflow Reaction Reaction/Handling (Fume Hood Only) Weighing->Reaction Transport Sealed Decon Decontamination (10% Bleach Wipe) Reaction->Decon Post-Process Disposal Disposal (Halogenated Waste) Decon->Disposal

Caption: The "Safe Handling Cycle" emphasizes containment during the critical weighing and reaction phases to prevent area contamination.

Disposal & Emergency Response

Waste Stream Management:

  • Classification: Halogenated Organic Waste . Do not mix with general non-halogenated solvents.[2] The chlorine atom requires high-temperature incineration to prevent dioxin formation.

  • Labeling: Clearly tag as "Toxic" and "Sensitizer."

Emergency Procedures:

  • Skin Contact: Immediate flush for 15 minutes .[3][4][5] Do not use ethanol/solvents to wash skin (this enhances absorption). Use soap and water.[3][4][6]

  • Spill (<5g): Cover with absorbent pads. Wipe with weak bleach solution. Double bag waste.

  • Spill (>5g): Evacuate area. Contact EHS.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76429, 2-Chlorothiazole. Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: 2-Chlorothiazole.[4] Retrieved from [Link]

  • Washington State University (2023). Halogenated Solvents and Heterocycles Safety Guide. Retrieved from [Link]

  • Temple University EHS. Halogenated Solvents in Laboratories - Waste and Handling. Retrieved from [Link][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.